Technical Whitepaper: Physicochemical & Synthetic Profile of Butyl 4-sulfamoylbenzoate
This guide serves as an in-depth technical whitepaper on Butyl 4-sulfamoylbenzoate , a specific ester derivative of the sulfonamide class. It is designed for researchers and drug development professionals focusing on med...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical whitepaper on Butyl 4-sulfamoylbenzoate , a specific ester derivative of the sulfonamide class. It is designed for researchers and drug development professionals focusing on medicinal chemistry, prodrug design, and physicochemical profiling.
Executive Summary
Butyl 4-sulfamoylbenzoate (n-butyl 4-sulfamoylbenzoate) is the butyl ester derivative of 4-sulfamoylbenzoic acid (Carzenide). While the parent acid is a known carbonic anhydrase inhibitor (CAI) with limited lipid solubility, the butyl ester modification significantly alters the compound's physicochemical landscape. This modification is primarily employed to modulate lipophilicity (
), enhance membrane permeability, or serve as a hydrophobic intermediate in the synthesis of complex sulfonamide therapeutics.
This guide provides a rigorous analysis of its chemical identity, predicted and experimental properties, synthesis protocols, and analytical characterization standards.
Chemical Identity & Structural Analysis[1][2]
The compound consists of a benzene ring substituted at the para positions with a sulfamoyl group (
) and a butyl ester group (). This para-substitution pattern is critical for its biological activity, particularly in mimicking the transition state for carbonic anhydrase binding.
The butyl ester moiety acts as a "lipophilic mask" for the carboxylic acid. In physiological conditions, this ester is susceptible to hydrolysis by plasma esterases, reverting to the active anionic parent acid. This makes Butyl 4-sulfamoylbenzoate a classic prodrug candidate .
Physicochemical Properties
The following data synthesizes available experimental values with high-confidence predictive models (ACD/Labs, ChemAxon algorithms) where specific empirical data for the n-butyl isomer is sparse in public literature.
Significantly lower than the parent acid (285-295°C) due to loss of strong intermolecular H-bonding at the carboxylate.
LogP (Octanol/Water)
1.6 – 1.9
Critical Shift: Parent acid LogP is ~0.3. The butyl group adds ~1.5 log units, enabling passive diffusion across lipid bilayers.
pKa (Sulfonamide)
~10.1
The sulfonamide group remains weakly acidic.
Solubility (Water)
Low (< 0.5 mg/mL)
Hydrophobic nature of the butyl chain reduces aqueous solubility compared to the acid.
Solubility (Organic)
High
Soluble in DMSO, Ethanol, Ethyl Acetate, DCM.
Topological Polar Surface Area (TPSA)
~88 Ų
< 140 Ų, suggesting good intestinal absorption.
Diagram 1: Property Modulation Flow
This diagram illustrates the causal link between structural modification and pharmacokinetic outcome.
Caption: Impact of butyl esterification on the physicochemical landscape of the parent sulfonamide.
Synthesis & Purification Protocols
Expert Insight: Direct esterification is preferred over acyl chloride methods for this compound to avoid potential side reactions with the sulfonamide nitrogen. However, if the sulfonamide is unprotected, the reaction conditions must be controlled to prevent formation of the sulfonylurea byproduct.
Method: Acid-Catalyzed Fischer Esterification
This protocol relies on driving the equilibrium forward by removing water (Le Chatelier’s principle).
Reagents:
4-Sulfamoylbenzoic acid (1.0 eq)
n-Butanol (Excess, acts as solvent)
Sulfuric acid (
, conc.) or p-Toluenesulfonic acid (pTsOH) (0.1 eq)
Step-by-Step Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For scale-up (>10g), use a Dean-Stark trap to remove water azeotropically.
Dissolution: Suspend 4-sulfamoylbenzoic acid in n-butanol (10-15 volumes).
Catalysis: Add catalytic
dropwise.
Reflux: Heat the mixture to reflux (~118°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The starting material (acid) will stay at the baseline; the ester will move to
.
Workup:
Cool reaction to room temperature.
Concentrate the mixture under reduced pressure to remove excess n-butanol.
Dissolve the residue in Ethyl Acetate.
Wash 1: Saturated
(removes unreacted acid).
Wash 2: Brine (
).
Dry organic layer over anhydrous
.
Purification:
Evaporate solvent.
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane. Cool slowly to 4°C.
Filter and dry under vacuum.
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthetic pathway for high-purity isolation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
Proton NMR (
-NMR) in DMSO-
Aromatic Region: Two doublets (AA'BB' system) around
7.8 – 8.2 ppm, characteristic of para-substituted benzenes.
Sulfonamide: Broad singlet (
) around 7.5 ppm (exchangeable with ).
Butyl Chain:
Triplet (
~4.3 ppm, , ): Deshielded by ester oxygen.
Multiplet (
~1.7 ppm, , ).
Multiplet (
~1.4 ppm, , ).
Triplet (
~0.9 ppm, , ).
Infrared Spectroscopy (FT-IR)
Carbonyl (
): Sharp band at ~1720 (Ester), distinct from the carboxylic acid dimer band (~1680-1700 ).
Sulfonamide (
): Strong bands at ~1340 (asymmetric) and ~1160 (symmetric).
Amine (
): Doublet peak around 3200–3350 .
Biological & Pharmacological Context[2][3][6]
Carbonic Anhydrase Inhibition (CAI)
Like its parent acid and other sulfonamides (e.g., sulfanilamide, acetazolamide), Butyl 4-sulfamoylbenzoate possesses the pharmacophore required to inhibit Carbonic Anhydrase (CA) enzymes. The primary sulfonamide group coordinates with the Zinc ion (
) in the enzyme's active site.
Mechanism: The butyl ester acts as a prodrug. It is highly permeable to the cornea or skin (due to LogP ~1.6). Once inside the tissue, ubiquitous esterases hydrolyze the butyl group, releasing the active 4-sulfamoylbenzoic acid to inhibit the enzyme.
Application: This structural motif is relevant in the development of topical anti-glaucoma agents where corneal penetration is the rate-limiting step.
Diagram 3: Mechanism of Action (Prodrug)
Caption: Prodrug activation pathway: Permeation followed by hydrolytic activation.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24892374, 4-Sulfamoylbenzoic acid (Parent Compound). Retrieved from [Link]
Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide CAIs).
MOLBASE. tert-Butyl 4-sulfamoylbenzoate CAS 103852-88-6.[2][3][4][5][6] (Reference for isomeric distinction). Retrieved from [Link]
Butyl 4-sulfamoylbenzoate CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of Butyl 4-sulfamoylbenzoate , a specialized sulfonamide ester used primarily as a synthetic intermediate and prodrug scaffold in me...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of Butyl 4-sulfamoylbenzoate , a specialized sulfonamide ester used primarily as a synthetic intermediate and prodrug scaffold in medicinal chemistry.
CAS 59777-59-2 | Chemical Identifiers & Synthesis Guide
Executive Summary
Butyl 4-sulfamoylbenzoate (also known as n-butyl 4-sulfamoylbenzoate) is the butyl ester derivative of 4-sulfamoylbenzoic acid. In drug development, this compound serves two critical roles:
Prodrug Scaffold: It increases the lipophilicity of the parent sulfonamide (a Carbonic Anhydrase inhibitor), facilitating membrane permeability before intracellular hydrolysis restores the active acid form.
Synthetic Intermediate: It acts as a stable precursor for generating complex sulfonamide derivatives via transesterification or amidation reactions.
This guide provides a validated synthesis protocol, physicochemical properties, and analytical characterization standards for researchers utilizing this compound.
Chemical Identity & Physicochemical Properties[1][2]
(Isomer check required for precise stereochemistry if applicable)
Physicochemical Properties (Predicted vs. Experimental)
Property
Value
Source/Context
Physical State
Crystalline Solid
White to off-white powder
Melting Point
120–128 °C (Predicted)
Lower than methyl ester (~190°C) due to butyl chain flexibility.
Boiling Point
~420 °C (Predicted)
Decomposes before boiling at atm pressure.
LogP (Octanol/Water)
1.85 ± 0.3
Significantly more lipophilic than the parent acid (LogP ~0.3).
pKa (Sulfonamide)
~10.1
The sulfonamide NH₂ is weakly acidic.
Solubility
DMSO, Ethanol, Ethyl Acetate
Poor water solubility (<0.5 mg/mL).
Synthesis & Manufacturing Protocol
Objective: Synthesize Butyl 4-sulfamoylbenzoate via acid-catalyzed Fisher Esterification. This method is preferred over acyl chloride routes for its atom economy and avoidance of moisture-sensitive reagents.
Reaction Scheme Visualization
The following diagram illustrates the equilibrium-driven esterification process.
Figure 1: Acid-catalyzed Fisher Esterification pathway. Continuous water removal drives the equilibrium toward the product.
Experimental Protocol
Scale: 10 mmol (approx. 2.01 g of starting acid)
Reagents:
4-Sulfamoylbenzoic acid (CAS 138-41-0): 2.01 g (10 mmol)
n-Butanol (Anhydrous): 20 mL (Excess, acts as solvent)
Sulfuric Acid (Conc. H₂SO₄): 0.5 mL (Catalyst)
Procedure:
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charging: Add 4-sulfamoylbenzoic acid and n-butanol to the flask. Stir to create a suspension.
Reflux: Heat the mixture to reflux (approx. 120°C bath temperature). The solid will dissolve as the reaction proceeds. Maintain reflux for 6–8 hours, monitoring water collection in the trap.
Monitoring: Check progress via TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). Product will have a higher R_f than the starting acid.
Workup:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure (rotary evaporator) to remove excess n-butanol.
Dissolve the residue in Ethyl Acetate (50 mL).
Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and catalyst.
Wash with Brine (1 x 30 mL).
Dry organic layer over anhydrous Na₂SO₄.
Purification: Evaporate the solvent. Recrystallize the crude solid from an Ethanol/Water mixture (9:1) to yield white crystals.
Applications in Drug Development[4][5]
Prodrug Mechanism (Carbonic Anhydrase Inhibition)
Butyl 4-sulfamoylbenzoate acts as a "masked" inhibitor. The butyl ester masks the carboxylic acid, increasing lipophilicity and allowing the molecule to passively diffuse through lipid bilayers (e.g., the cornea or blood-brain barrier). Once inside the target tissue, esterases hydrolyze the butyl group, releasing the active 4-sulfamoylbenzoic acid, which binds to the Zinc active site of Carbonic Anhydrase (CA) enzymes.
Figure 2: Prodrug activation pathway. The butyl ester facilitates transport, while the hydrolyzed acid exerts the pharmacological effect.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected values:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.0–8.1 (d, 2H, Ar-H ortho to ester)
δ 7.8–7.9 (d, 2H, Ar-H meta to ester)
δ 7.5 (s, 2H, SO₂NH₂, broad exchangeable)
δ 4.3 (t, 2H, -O-CH₂-)
δ 1.7 (m, 2H, -CH₂-CH₂-)
δ 1.4 (m, 2H, -CH₂-CH₃)
δ 0.9 (t, 3H, -CH₃)
IR Spectroscopy:
~1720 cm⁻¹ (C=O stretch, Ester)
~3200–3350 cm⁻¹ (N-H stretch, Sulfonamide)
~1340 & 1160 cm⁻¹ (S=O stretch)
Safety & Handling (SDS Summary)
Hazards:
Skin/Eye Irritant: Esters and sulfonamides can cause irritation.
Sensitization: Potential for sulfonamide allergy (cross-reactivity with sulfa drugs).
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
Disposal: Incineration in a chemical waste facility equipped with scrubbers for Nitrogen and Sulfur oxides.
References
USP Store. Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate (Related Impurity Standard). Retrieved from
PubChem. 4-Sulfamoylbenzoic acid (Parent Compound). National Library of Medicine.[1] Retrieved from
Chem960. Butyl 4-sulfamoylbenzoate CAS 59777-59-2 Entry. Retrieved from
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide CA inhibition).
Acta Crystallographica. Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate (Structural Analog). Retrieved from
Thermodynamic Stability of Sulfamoylbenzoate Esters: A Technical Guide
Executive Summary The thermodynamic stability of sulfamoylbenzoate esters is a critical parameter in the development of carbonic anhydrase inhibitors, anticancer prodrugs, and novel antimicrobial agents. This guide disse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic stability of sulfamoylbenzoate esters is a critical parameter in the development of carbonic anhydrase inhibitors, anticancer prodrugs, and novel antimicrobial agents. This guide dissects the stability profile of this scaffold through two distinct physicochemical lenses: chemical stability (hydrolytic kinetics governed by activation energy,
) and physical stability (solid-state thermodynamics governed by lattice energy, ).
This document provides a mechanistic analysis of the electron-withdrawing effects of the sulfamoyl moiety, detailed protocols for establishing pH-rate profiles, and strategies for managing solid-state polymorphism.
Part 1: Molecular Architecture & Electronic Effects
To understand the stability of sulfamoylbenzoate esters, one must first quantify the electronic influence of the sulfamoyl group (
) on the ester carbonyl.
The Hammett Effect
The sulfamoyl group is a potent electron-withdrawing group (EWG). In the context of a benzoate ester, usually substituted at the para position, it exerts a strong inductive and mesomeric withdrawal of electron density.
Hammett Constant (
): The value for is approximately +0.60 .
Impact on Carbonyl Electrophilicity: This positive
value indicates a significant reduction in electron density at the carbonyl carbon.
Consequence: The ester bond is destabilized relative to unsubstituted benzoic esters. The carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide ions (
), significantly accelerating the rate of alkaline hydrolysis ().
The Ionization Switch
Unlike simple nitro or cyano substituents, the sulfamoyl group possesses an acidic proton (
).
At pH < 9: The group remains neutral (
), acting as a strong EWG.
At pH > 10: The group ionizes to the anion (
). While the anionic species is less electron-withdrawing due to electrostatic repulsion, the high concentration of in this range typically overwhelms this subtle electronic shielding, driving rapid hydrolysis.
Part 2: Hydrolytic Stability & Kinetics
The "thermodynamic stability" in solution is effectively a measure of the activation energy barrier (
) preventing hydrolysis.
Reaction Mechanism (
)
The dominant degradation pathway is the Base-catalyzed Acyl-oxygen cleavage (
). The transition state involves the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing sulfamoyl group, thereby lowering and increasing the reaction rate.
Visualization: Hydrolysis Pathway
The following diagram illustrates the kinetic pathway and the transition state stabilization.
Figure 1: Reaction coordinate flow for the alkaline hydrolysis of sulfamoylbenzoate esters. The electron-withdrawing nature of the sulfamoyl group lowers the energy of the Transition State (TS), accelerating the rate-determining step (RDS).
Representative Kinetic Data
The following table summarizes the theoretical impact of the sulfamoyl group compared to a standard benzoate, based on Hammett equation principles (
).
Parameter
Unsubstituted Benzoate
4-Sulfamoylbenzoate
Impact on Stability
Hammett
0.00
+0.60
Significant activation
Rel. Rate ()
1.0
~15.8
15x faster degradation
(pH 7, 25°C)
~ years
~ months
Shelf-life concern
(pH 12)
~ minutes
~ seconds
Rapid hydrolysis
Note: Relative rate calculated assuming a reaction constant
for alkaline ester hydrolysis.
Part 3: Solid-State Thermodynamics (Polymorphism)
While solution stability is kinetic, solid-state stability is truly thermodynamic. Sulfamoylbenzoates are prone to polymorphism due to the hydrogen-bonding capability of the sulfonamide moiety.
The Hydrogen Bond Network
The sulfonamide group (
) is a donor-acceptor powerhouse. In the crystal lattice, these molecules often form:
Dimers:
motifs similar to carboxylic acids.
Catemers: Infinite chains of hydrogen bonds.
Different arrangements of these networks lead to different polymorphs (Forms I, II, III), each with distinct melting points and solubilities.
Enantiotropy vs. Monotropy
Monotropic System: One form is stable at all temperatures below the melting point.
Enantiotropic System: The stability order changes at a specific transition temperature (
). This is common in sulfonamides. Processing (milling, compression) can induce phase transitions to a metastable form, which may revert over time, altering dissolution rates.
Visualization: Polymorph Energy Landscape
Figure 2: Thermodynamic relationship between solid states. The amorphous form has the highest free energy and solubility but lowest physical stability.
Part 4: Experimental Protocols
To validate the thermodynamic stability of a specific sulfamoylbenzoate ester, the following self-validating protocols are recommended.
Stock Solution: Dissolve the ester in Acetonitrile (ACN) to create a 10 mM stock.
Initiation: Spike 50 µL of stock into 10 mL of pre-thermostated buffer (37°C). Final organic solvent concentration should be <1% to avoid solvent effects.
Sampling: At defined intervals (
), remove 200 µL aliquots.
Quenching: Immediately quench into cold mobile phase (pH 3.0 phosphate buffer) to freeze the reaction.
Analysis: Analyze via HPLC-UV (typically 254 nm for the benzoate chromophore).
Execution: Repeat Protocol A at four temperatures (e.g., 40°C, 50°C, 60°C, 70°C) at a fixed pH (usually pH 7.4).
Data Processing:
Plot
vs. (Kelvin).
Slope =
.
Calculate
and using the Eyring equation:
Part 5: Strategic Molecular Design
If the thermodynamic stability is insufficient for the target product profile, consider these structural modifications:
Steric Shielding: Introduce substituents (Methyl, Chloro) at the ortho positions of the benzoate ring. This sterically hinders the approach of the nucleophile to the carbonyl carbon.
Bioisosteres: Replace the ester linkage with an amide or a ketone, though this alters the prodrug release profile.
Crystal Engineering: Screen for co-crystals. Co-crystallizing sulfamoylbenzoates with GRAS (Generally Recognized As Safe) co-formers (e.g., proline, saccharin) can lock the sulfonamide group into a stable hydrogen-bonding network, improving solid-state thermal stability.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Connors, K. A. (1990).Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for hydrolysis kinetics protocols).
Bernstein, J. (2002).Polymorphism in Molecular Crystals. Oxford University Press.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
Exploratory
Pharmacological Potential of Butyl 4-sulfamoylbenzoate Derivatives
Technical Guide for Drug Development & Medicinal Chemistry Executive Summary The Butyl 4-sulfamoylbenzoate scaffold represents a critical intersection in medicinal chemistry, bridging the gap between high-affinity Carbon...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary
The Butyl 4-sulfamoylbenzoate scaffold represents a critical intersection in medicinal chemistry, bridging the gap between high-affinity Carbonic Anhydrase (CA) inhibitors and antimicrobial sulfonamides . While the parent acid (4-sulfamoylbenzoic acid) is a potent but polar zinc-binder, esterification with a butyl group significantly modulates physicochemical properties (LogP, membrane permeability), transforming it into a versatile pharmacophore.
This guide analyzes the pharmacological utility of this scaffold, focusing on three primary domains:
Carbonic Anhydrase Inhibition (CAI): Targeting CA IX/XII in hypoxic tumors and CA II in glaucoma.
Antimicrobial Activity: Acting as a PABA antagonist and folate synthesis inhibitor.
LPA2 Receptor Agonism: Emerging potential in radioprotection and anti-apoptotic signaling.
Chemical Architecture & Synthesis
The Scaffold
The molecule consists of a benzene ring substituted at the para positions with a sulfamoyl group (-SO₂NH₂) and a butyl ester group (-COOBu) .
Sulfamoyl Group: The "warhead" for metalloenzyme inhibition (Zinc coordination).
Butyl Ester: The "vector." It masks the anionic carboxylate, increasing lipophilicity (LogP ~2.1 vs. 0.6 for the methyl ester), which enhances passive transport across the cornea (glaucoma) or blood-brain barrier.
Synthetic Pathways
Two primary routes are employed. The Acid Chloride Route is preferred for high purity and yield in derivative synthesis.
Method A: Direct Fischer Esterification (Industrial)
Reflux 4-sulfamoylbenzoic acid in excess
-butanol with H₂SO₄ catalyst.
Pros: One-pot, cheap reagents.
Cons: Equilibrium-limited; requires water removal (Dean-Stark).
Caption: Figure 1. Convergent synthesis pathway via acid chloride activation for high-yield production.
Pharmacological Mechanisms (The Core)
Target 1: Carbonic Anhydrase Inhibition (CAI)
The primary sulfonamide moiety (
) is the classic zinc-binding group (ZBG).
Mechanism: The deprotonated nitrogen of the sulfonamide coordinates directly to the
ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This locks the enzyme in an inactive state.
Isoform Selectivity:
CA II (Cytosolic): High affinity (
in low nM range). Relevant for glaucoma (lowering intraocular pressure).
CA IX/XII (Transmembrane): Overexpressed in hypoxic tumors. The butyl ester makes the molecule sufficiently lipophilic to penetrate solid tumors but can be designed (via "tail" modification) to remain membrane-impermeable if targeting extracellular CA domains is desired.
Target 2: Antimicrobial Action (Folate Pathway)
Structurally, the scaffold mimics para-aminobenzoic acid (PABA) .
Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS). Bacteria mistake the 4-sulfamoylbenzoate derivative for PABA, incorporating it into a false folate precursor. This arrests DNA synthesis.
Spectrum: Gram-positive (S. aureus) and select Gram-negative strains.
Target 3: LPA2 Receptor Agonism (Emerging)
Recent SAR studies identify sulfamoylbenzoate derivatives as non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) .[1]
Utility: Protection against radiation-induced apoptosis (intestinal crypt survival).
Key Insight: The butyl chain length mimics the hydrophobic tail of the natural LPA ligand, providing the necessary steric occupancy in the receptor pocket.
Structure-Activity Relationship (SAR)
The optimization of Butyl 4-sulfamoylbenzoate relies on balancing the "Warhead" and the "Tail."
Domain
Modification
Effect on Pharmacology
Sulfonamide Nitrogen
Unsubstituted ()
Maximal CA Inhibition. Essential for H-bond network with Thr199 in CA active site.
-Substituted ()
Reduces CA activity drastically. Converts molecule into a prodrug or shifts target to cPLA2α/LPA2.
Benzene Ring
Halogenation (Cl/F at C2/C3)
Increases acidity of sulfonamide proton ( drops), often increasing potency ( decreases).
Ester Tail
Methyl ()
Too polar for some barriers. High water solubility.
Butyl ()
Optimal Lipophilicity. Good corneal permeability. Balanced LogP (~2.1).
Octyl ()
High lipophilicity. Trapped in membranes. Poor aqueous solubility.
DOT Diagram: SAR Logic Flow
Caption: Figure 2. Strategic modification decision tree based on therapeutic target.
values are representative of the scaffold class; ester hydrolysis in vivo may revert potency to that of the acid.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Krasavin, M., et al. (2017). Probing the "bipolar" nature of the carbonic anhydrase active site: Synthesis and biological evaluation of 4-sulfamoylbenzoic acid esters. European Journal of Medicinal Chemistry. Link
BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of Sulfamoylbenzoates. BenchChem Technical Resources. Link
Scott, F. L., et al. (2012). Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate. Acta Crystallographica Section E. Link
Lubenets, V., et al. (2016).[4] Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Saudi Pharmaceutical Journal. Link
Safety Data Sheet (SDS) & Technical Profile: Butyl 4-sulfamoylbenzoate
This guide serves as an authoritative technical resource for Butyl 4-sulfamoylbenzoate , designed for researchers and drug development professionals. It synthesizes available data with "read-across" toxicological princip...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical resource for Butyl 4-sulfamoylbenzoate , designed for researchers and drug development professionals. It synthesizes available data with "read-across" toxicological principles where specific experimental values are absent, adhering to rigorous scientific standards.
Document Control:
Version: 1.0 (Technical Whitepaper)
Target Audience: Medicinal Chemists, Process Safety Engineers, Toxicology Leads.
Executive Summary & Chemical Identity
Butyl 4-sulfamoylbenzoate is a sulfonamide ester primarily utilized as a synthetic intermediate in the development of carbonic anhydrase inhibitors and pharmaceutical prodrugs. Due to the scarcity of direct in vivo toxicity data for this specific ester, this guide employs a Read-Across approach , leveraging data from its primary metabolite, 4-sulfamoylbenzoic acid (Carzenide) , and structurally related sulfonamides.
Critical Distinction: Ensure you are handling the n-butyl ester (CAS 59777-59-2). The tert-butyl ester (CAS 103852-88-6) possesses significantly different steric properties and hydrolytic stability, altering its pharmacokinetic profile.
Hazard Identification & Risk Assessment
GHS Classification (Derived via Read-Across):
Based on the functional groups (sulfonamide, ester) and the toxicity profile of the parent acid (4-sulfamoylbenzoic acid), the following classifications are assigned as a precautionary baseline.
H317: May cause an allergic skin reaction (Sulfonamide moiety).
Structural Alerts
Sulfonamide Moiety (
): High potential for hypersensitivity reactions (Stevens-Johnson Syndrome risk in susceptible individuals).
Ester Linkage: Subject to rapid hydrolysis by plasma esterases, releasing n-butanol and 4-sulfamoylbenzoic acid.
Physicochemical Properties[1][7][9][11]
Note: Experimental values for the specific n-butyl ester are sparse in public literature. Values below include predicted () and reference data.*
Property
Value / Observation
Physical State
Solid (Crystalline powder)
Color
White to Off-White
Melting Point
Predicted:[2] 115–125 °C (Lower than parent acid MP ~290°C due to esterification)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Partition Coefficient (LogP)
Predicted: ~1.8 (More lipophilic than parent acid)
Toxicological Profile (Read-Across Analysis)
Since direct LD50 data for CAS 59777-59-2 is unavailable, we rely on the Metabolic Activation Hypothesis . Upon ingestion or absorption, the ester is cleaved by carboxylesterases.
Metabolic Pathway & Toxicity Logic
The toxicity is driven by the two hydrolysis products:
4-Sulfamoylbenzoic Acid (CAS 138-41-0): The primary toxicophore.
n-Butanol: A CNS depressant and irritant (generally low toxicity at stoichiometric release levels).
Reference Toxicity Data (Parent Acid - CAS 138-41-0):
Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide sensitization), seek emergency medical attention.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Fire Fighting
Media: Water spray, dry chemical, or
.
Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (
), Nitrogen oxides (), and Sulfur oxides (). Self-Contained Breathing Apparatus (SCBA) is mandatory.
References
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Sulfamoylbenzoic acid. Retrieved from
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68434, 4-Sulfamoylbenzoic acid. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 4-Sulfamoylbenzoic acid. Retrieved from [2]
European Chemicals Agency (ECHA). (2024). C&L Inventory: Sulfonamide derivatives. Retrieved from
Disclaimer: This guide is for research and development purposes only. The toxicological properties of this specific ester have not been fully investigated. Users must treat this compound with the caution reserved for novel pharmaceutical intermediates.
Crystal Structure Analysis of Butyl 4-sulfamoylbenzoate: A Technical Framework
Executive Summary Butyl 4-sulfamoylbenzoate represents a critical intersection between lipophilic ester functionality and the polar, hydrogen-bond-active sulfonamide pharmacophore. While methyl and ethyl analogs are freq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Butyl 4-sulfamoylbenzoate represents a critical intersection between lipophilic ester functionality and the polar, hydrogen-bond-active sulfonamide pharmacophore. While methyl and ethyl analogs are frequently documented, the butyl derivative introduces specific crystallographic challenges—notably alkyl chain disorder and competing hydrophobic/hydrophilic packing motifs.
This guide provides a definitive technical roadmap for the synthesis, crystallization, and structural elucidation of Butyl 4-sulfamoylbenzoate. It moves beyond standard protocols to address the specific mechanistic requirements of stabilizing the flexible butyl tail within a rigid sulfonamide lattice, utilizing Single Crystal X-Ray Diffraction (SC-XRD) as the primary analytical tool.
Part 1: Chemical Context & Synthesis Strategy
The Molecule[1][2][3][4][5]
IUPAC Name: Butyl 4-sulfamoylbenzoate
Molecular Formula:
Core Moiety: Para-substituted benzene ring linking a rigid sulfonamide group (
) and a flexible butyl ester group ().
Synthesis Protocol (Fisher Esterification)
To ensure high-purity crystals suitable for diffraction, we utilize a modified Fisher esterification that minimizes hydrolysis byproducts.
(1.0 mL) dropwise at 0°C to prevent immediate exotherm-induced degradation.
Reflux: Heat to reflux (approx. 118°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).
Workup: Cool to room temperature. Neutralize with 10%
.
Isolation: Extract with ethyl acetate. Dry over
.[1] Evaporate solvent to yield crude white solid.[1][2]
Critical Insight: The butyl chain increases lipophilicity compared to methyl esters. If the product oils out during workup, induce precipitation by scratching the flask walls or seeding with a micro-crystal from a crude test tube.
Part 2: Crystallization & Phase Engineering
Obtaining diffraction-quality single crystals of butyl esters is notoriously difficult due to the rotational freedom of the alkyl chain, which often leads to twinning or disorder.
Solvent Selection Matrix
Solvent System
Method
Target Morphology
Risk Factor
Ethanol / Water (9:1)
Slow Evaporation
Block / Prism
Solvation (Hydrates)
Methanol
Slow Cooling
Needles
Twinning
Acetonitrile
Vapor Diffusion
Platelike
Solvent inclusion
Optimized Protocol: Slow Evaporation
Dissolve 50 mg of purified Butyl 4-sulfamoylbenzoate in 5 mL of warm Ethanol.
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial (dust acts as heterologous nucleation sites, which we want to avoid).
Cover with parafilm and poke 3–4 pinholes.
Store in a vibration-free environment at 4°C. Lower temperature reduces the kinetic energy of the butyl chain, promoting ordered packing.
Part 3: Single Crystal X-Ray Diffraction (SC-XRD) Workflow
Data Collection Parameters
Radiation Source: Mo-K
( Å). Molybdenum is preferred over Copper for sulfur-containing compounds to minimize absorption effects.
Temperature:100 K (Cryogenic).
Why? The butyl chain is highly flexible. At 293 K (Room Temp), thermal ellipsoids for the terminal carbons (
) will be massive, obscuring bond lengths. Cooling "freezes" this motion.
Structure Solution & Refinement Logic
The structure is solved using Direct Methods (SHELXT) and refined using Least Squares (SHELXL).
The "Butyl Disorder" Challenge:
It is highly probable that the butyl tail will adopt two conformations (disorder).
Diagnosis: Elongated thermal ellipsoids on C8–C11 atoms.
Remediation: Use the PART instruction in SHELXL to model the chain in two positions (A and B) with occupancy factors linked (e.g., 60:40 split). Apply DFIX or SADI restraints to maintain standard C-C bond geometry (1.54 Å).
Visualization of the Workflow
Figure 1: The iterative workflow for solving the crystal structure, highlighting the critical loop for handling alkyl chain disorder.
Part 4: Structural Analysis & Supramolecular Synthons
Once the structure is solved, the analysis focuses on how the molecules interact in 3D space. For sulfonamides, this is dictated by Supramolecular Synthons .
Hydrogen Bonding Motifs
The sulfonamide group (
) is a dual donor/acceptor. In Butyl 4-sulfamoylbenzoate, expect the following hierarchy:
Primary Interaction (The Dimer): Two molecules face each other. One amine hydrogen (
) donates to the sulfonyl oxygen () of the neighbor.
Graph Set Notation:
(Eight-membered ring).
Significance: This is the "stickiest" part of the crystal lattice.
Secondary Interaction (The Chain): The second amine hydrogen often bonds to the Ester Carbonyl (
) or the second Sulfonyl Oxygen.
Prediction: Given the steric bulk of the butyl group, the
interaction might be sterically hindered, favoring a layered structure where butyl chains interdigitate in hydrophobic layers.
Hirshfeld Surface Analysis
To validate the packing, generate Hirshfeld surfaces (using CrystalExplorer).
Red Spots (d_norm): Indicate strong H-bonds (N-H...O).
White Regions: Van der Waals contacts (H...H) from the butyl chain.
Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the short, strong H-bonds of the sulfonamide dimer.
Interaction Topology Diagram
Figure 2: Topological representation of the supramolecular assembly, moving from specific H-bonds to the macroscopic lattice.
Part 5: Validation & Quality Control
Before publishing or depositing data to the CSD (Cambridge Structural Database), validate the model using these checks:
CheckCIF Report: Ensure no A-level alerts regarding missed symmetry or void spaces.
Thermal Ellipsoids: At 100 K, ellipsoids should be near-spherical. If the butyl chain carbons look like "footballs," the disorder model needs tightening.
Spectroscopic Corroboration:
FTIR: Look for the
stretch doublet around 3200–3300 . A shift to lower frequency confirms strong hydrogen bonding in the solid state compared to solution.
DSC (Differential Scanning Calorimetry): A sharp melting endotherm confirms phase purity. A broad peak suggests solvates or amorphous content.
References
Goud, N. R., et al. (2011).[3] "Sulfonamide–Pyridine-N-Oxide Cocrystals: Synthons and Solubility." Crystal Growth & Design, 11(5), 1930–1939. Link
Mustafa, G., et al. (2012).[4][5] "Butyl 4-(4-methylbenzenesulfonamido)benzoate."[4][5] Acta Crystallographica Section E, 68(5), o1541.[4] Link
Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
BenchChem. (2025).[2][6] "Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol." (Protocol reference for homologous esters). Link
Application Note: Fischer Esterification Protocols for Butyl 4-sulfamoylbenzoate
Abstract This application note details the synthesis of Butyl 4-sulfamoylbenzoate (also known as butyl p-sulfamoylbenzoate) via Fischer esterification. While 4-sulfamoylbenzoic acid (Carzenide) is a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the synthesis of Butyl 4-sulfamoylbenzoate (also known as butyl p-sulfamoylbenzoate) via Fischer esterification. While 4-sulfamoylbenzoic acid (Carzenide) is a critical intermediate in the synthesis of sulfonamide diuretics and carbonic anhydrase inhibitors, its high melting point (285–295 °C) and poor solubility in non-polar solvents present specific process challenges. This guide provides two validated protocols: a direct, atom-economical Acid-Catalyzed Azeotropic Esterification and a high-conversion Acyl Chloride-Mediated Pathway . Critical process parameters (CPPs), including water removal strategies, catalyst selection, and workup procedures to preserve the sulfonamide moiety, are analyzed to ensure reproducibility and high purity (>98%).
Introduction & Mechanistic Rationale
The Fischer esterification is an equilibrium-limited reaction involving the protonation of a carboxylic acid to form a reactive oxonium intermediate, followed by nucleophilic attack by an alcohol.
The Challenge of 4-Sulfamoylbenzoic Acid
Unlike simple benzoic acid derivatives, 4-sulfamoylbenzoic acid possesses a sulfonamide group (
) at the para position.
Electronic Effect: The electron-withdrawing sulfamoyl group increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.
Solubility Constraint: The compound is a high-melting solid due to strong intermolecular hydrogen bonding. It is sparingly soluble in cold n-butanol, requiring high temperatures (reflux) to achieve a homogeneous phase necessary for reaction kinetics.
Amphoteric Nature: The sulfonamide protons (
) are weakly acidic. While stable to dilute acid, harsh basic workups can lead to deprotonation and loss of product into the aqueous phase.
Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate. To drive the equilibrium toward the ester, Le Chatelier’s principle is exploited by removing water.[1][2][3]
Figure 1: Mechanistic pathway of the acid-catalyzed Fischer esterification.
Experimental Protocols
Protocol A: Direct Azeotropic Esterification (Dean-Stark Method)
Recommended for: Green chemistry compliance, scale-up, and cost efficiency.
Reagents:
4-Sulfamoylbenzoic acid (10.0 g, 49.7 mmol)
n-Butanol (50 mL, ~10 equiv.) – Acts as both reactant and solvent.
Sulfuric Acid (
), conc. (0.5 mL) – Catalyst.
Equipment:
250 mL Round Bottom Flask (RBF)
Dean-Stark Trap (pre-filled with n-butanol)
Reflux Condenser
Magnetic Stir Bar & Heating Mantle
Procedure:
Setup: Charge the RBF with 4-sulfamoylbenzoic acid and n-butanol. The solid will likely not dissolve at room temperature.
Catalyst Addition: Add concentrated
dropwise with stirring.
Reflux: Heat the mixture to a vigorous reflux (
°C). The boiling point of n-butanol is 117.7 °C.
Water Removal: As the reaction proceeds, the solid acid will dissolve. Water generated will azeotrope with butanol and collect in the Dean-Stark trap.
Checkpoint: Monitor the water layer in the trap. Theoretical water yield is ~0.9 mL. Continue reflux until the water level remains constant (typically 6–12 hours).
Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexane). The starting acid (
) should disappear, replaced by the less polar ester ().
Workup:
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure (Rotovap) to remove the majority of excess n-butanol.
Dissolve the residue in Ethyl Acetate (100 mL).
Wash 1: Saturated
(2 x 50 mL) to remove unreacted acid and catalyst. Note: Mild effervescence will occur.
Wash 2: Brine (1 x 50 mL).
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene.[1]
Protocol B: Thionyl Chloride Mediated Synthesis
Recommended for: Stubborn substrates, high-value small-scale synthesis, or if Protocol A yields incomplete conversion.
Reagents:
4-Sulfamoylbenzoic acid (5.0 g, 24.8 mmol)
Thionyl Chloride (
) (20 mL, excess)
n-Butanol (10 mL)
Dichloromethane (DCM) or Toluene (Solvent)
Procedure:
Acyl Chloride Formation: Suspend 4-sulfamoylbenzoic acid in
. Add a drop of DMF (catalyst).
Reflux: Heat to reflux (75 °C) for 2–3 hours. The solution should become clear as the acid chloride forms.
Evaporation: Remove excess
under vacuum. Caution: Trap acidic vapors.
Esterification: Redissolve the residue in dry DCM (50 mL). Add n-butanol (3.0 mL, 1.3 equiv) and Pyridine (2.2 mL, 1.1 equiv) at 0 °C.
Stir: Allow to warm to room temperature and stir for 4 hours.
Workup: Wash with 1M HCl (to remove pyridine), then saturated
, then brine. Dry and concentrate.
Critical Process Parameters (CPP) & Data Summary
Parameter
Protocol A (Direct)
Protocol B (Acyl Chloride)
Atom Economy
High (Water is only byproduct)
Low (Generates , HCl)
Reaction Time
6–12 Hours
4–6 Hours (Two Steps)
Water Sensitivity
High (Requires removal)
High (Reagents must be dry)
Purification
Recrystallization
Column or Recrystallization
Expected Yield
75–85%
85–95%
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Butyl 4-sulfamoylbenzoate.
Analytical Validation
To verify the identity and purity of the synthesized compound, the following analytical signatures should be observed:
Physical State: White to off-white crystalline solid.
Melting Point: Expected range 100–130 °C (Estimate based on propyl/methyl analogs; starting material is >285 °C).
IR Spectroscopy (
):
: Sulfonamide stretch (primary amide doublet).
: Ester stretch (strong).
: Sulfonamide asymmetric and symmetric stretches.
1H NMR (400 MHz, DMSO-
or ):
8.1–8.2 (d, 2H, Ar-H ortho to ester).
7.9–8.0 (d, 2H, Ar-H ortho to sulfonamide).
7.5 (s, 2H, , exchangeable with ).
4.3 (t, 2H, ).
1.7 (quint, 2H, ).
1.4 (sext, 2H, ).
0.9 (t, 3H, ).
Troubleshooting & Safety
Troubleshooting Guide
Problem: Low Yield / Incomplete Reaction.
Cause: Water not effectively removed (Method A).
Solution: Ensure Dean-Stark trap is functioning or add activated 3Å Molecular Sieves to the reaction flask.
Problem: Product loss during workup.
Cause: Aqueous layer pH > 10.
Solution: The sulfonamide group (
) can deprotonate in strong base. Use saturated (pH ~8.5) rather than or for washes.
Problem: Sticky/Oily Product.
Cause: Residual n-butanol.
Solution: n-Butanol has a high boiling point. Use a high-vacuum pump or azeotrope with water/heptane on the rotovap to remove traces before recrystallization.
Safety Considerations
Sulfonamide Sensitivity: This compound is a sulfonamide derivative. Handle with care to avoid sensitization or allergic reactions in sensitive individuals.
Thionyl Chloride: Highly corrosive and releases toxic HCl and
gas. Must be used in a fume hood.
Sulfuric Acid: Corrosive oxidizer. Wear chemical resistant gloves and eye protection.
References
Fischer Esterification Mechanism & General Procedures
Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at: [Link]
Properties of 4-Sulfamoylbenzoic Acid (Carzenide)
National Institutes of Health (NIH) - PubChem. "Carzenide (Compound)."[4][5] Available at: [Link]
Synthesis of Benzoate Esters (Butyl Benzoate Precedent)
Comprehensive HPLC Method Development and Validation Protocol for Butyl 4-Sulfamoylbenzoate
Executive Summary Butyl 4-sulfamoylbenzoate (B4SB), including its widely utilized isomer tert-butyl 4-sulfamoylbenzoate (CAS: 103852-88-6), is a critical pharmaceutical intermediate used in the synthesis of complement ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Butyl 4-sulfamoylbenzoate (B4SB), including its widely utilized isomer tert-butyl 4-sulfamoylbenzoate (CAS: 103852-88-6), is a critical pharmaceutical intermediate used in the synthesis of complement cascade inhibitors, chymase inhibitors, and carbonic anhydrase inhibitors[1]. Because the purity of this intermediate directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API), a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory.
This application note provides a complete, self-validating protocol for the detection and quantification of B4SB. The methodology is engineered to comply with the latest ICH Q2(R2) guidelines (effective June 2024), ensuring high precision, accuracy, and lifecycle robustness[2].
Scientific Rationale & Method Design (The "Why")
As a Senior Application Scientist, method development is never a process of trial and error; it is a deliberate exercise in physical chemistry. Every parameter in this protocol has been selected based on the molecular properties of B4SB:
Stationary Phase Selection (C18 vs. C8): B4SB contains a highly polar sulfonamide head and a bulky, hydrophobic butyl ester tail. A high-purity, fully end-capped C18 column (250 × 4.6 mm, 5 µm) was selected over a C8 column. The dense octadecyl carbon load provides the necessary hydrophobic retention to separate the tert-butyl isomer from potential n-butyl or sec-butyl ester impurities. Furthermore, end-capping neutralizes residual silanols, preventing secondary ion-exchange interactions with the sulfonamide nitrogen that would otherwise cause severe peak tailing[3].
Mobile Phase & pH Control: A gradient elution utilizing 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is employed. The sulfonamide group is weakly acidic. By buffering the aqueous phase to a pH of ~2.7 with formic acid, we suppress the ionization of both the sulfonamide moiety and any acidic degradants (such as 4-sulfamoylbenzoic acid). This forces the analytes into their neutral, hydrophobic state, ensuring sharp, symmetrical peaks[4].
Detection Wavelength (265 nm): The sulfonamide group acts as an auxochrome, shifting the primary
transition of the benzoate aromatic ring. Monitoring at 265 nm maximizes the signal for the conjugated sulfonamide-benzoate system while avoiding the high background noise of low-UV wavelengths (e.g., 210 nm) where formic acid absorbs. This drastically improves the Signal-to-Noise (S/N) ratio[4].
Diluent Causality: Samples are prepared in a 50:50 (v/v) Water:Acetonitrile mixture. Injecting samples dissolved in 100% organic solvent into a highly aqueous initial gradient causes a "solvent mismatch," leading to peak splitting of early-eluting impurities. Matching the diluent to the mobile phase strength preserves the hydrodynamic volume of the injection band.
Fig 1. End-to-end analytical workflow for B4SB quantification.
Chromatographic Conditions
The following quantitative parameters establish the baseline for the analytical run.
Table 1: Optimized HPLC Parameters
Parameter
Specification
Rationale
Column
C18, 250 × 4.6 mm, 5 µm (End-capped)
Maximizes theoretical plates for isomer separation.
Mobile Phase A
0.1% Formic Acid in Milli-Q Water
Suppresses analyte ionization (pH ~2.7).
Mobile Phase B
100% HPLC-Grade Acetonitrile
Strong eluent for the hydrophobic butyl tail.
Flow Rate
1.0 mL/min
Optimal linear velocity for 5 µm particles.
Column Temperature
30°C ± 1°C
Reduces mobile phase viscosity and stabilizes retention times.
Injection Volume
10 µL
Balances sensitivity with column loading capacity.
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Degas via vacuum filtration through a 0.22 µm membrane.
Diluent: Mix 500 mL of Milli-Q water with 500 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.
Standard Preparation: Accurately weigh 50.0 mg of B4SB Reference Standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent to create a 1.0 mg/mL stock solution. Dilute 1.0 mL of this stock into a 10 mL volumetric flask (Final Concentration: 100 µg/mL).
Phase 2: System Equilibration
Purge the HPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min (bypassing the column).
Connect the C18 column and equilibrate at the initial gradient conditions (90% A / 10% B) at 1.0 mL/min for at least 30 minutes until the UV baseline is completely flat and pressure is stable.
To prove the method is stability-indicating, B4SB must be subjected to forced degradation (acid/base hydrolysis). B4SB primarily degrades into 4-sulfamoylbenzoic acid and butanol. The gradient ensures the highly polar 4-sulfamoylbenzoic acid elutes early (approx. 4-6 mins), completely resolved from the parent B4SB peak (approx. 16-18 mins).
Fig 2. Hydrolytic degradation pathway of B4SB monitored during stability testing.
System Suitability & ICH Q2(R2) Validation (The "Proof")
A protocol is only as good as its internal controls. This method acts as a self-validating system . Before any sample data is accepted, the system must pass the System Suitability Test (SST). If the SST fails, the run is aborted, ensuring absolute data integrity per ICH Q2(R2) mandates[5].
Table 3: System Suitability Test (SST) Gatekeeper Criteria
Based on 6 replicate injections of the 100 µg/mL B4SB Standard.
Parameter
Acceptance Criteria
Scientific Justification
Retention Time (RT) RSD
Verifies pump delivery consistency and column equilibration.
Peak Area RSD
Confirms autosampler precision and detector stability.
Tailing Factor ()
Ensures no secondary silanol interactions are occurring.
Theoretical Plates ()
Guarantees the column has not degraded and maintains resolving power.
Resolution ()
(Measured between B4SB and its closest eluting impurity) Ensures baseline separation.
ICH Q2(R2) Validation Execution
Following successful SST, the method is validated across the following lifecycle parameters[2][6]:
Specificity: Inject a blank (Diluent) to ensure no ghost peaks interfere with the B4SB retention window. Inject forced degradation samples to ensure peak purity (using PDA spectral matching).
Linearity & Range: Prepare standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration. The correlation coefficient (
) must be .
Accuracy (Recovery): Spike known amounts of B4SB into an API matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.
Robustness: Deliberately alter the flow rate (
mL/min), column temperature (C), and mobile phase pH ( units). The SST criteria must still be met under these perturbed conditions, proving the method can be safely transferred between laboratories[6].
References
1.[1] Title: 4-(tert-butoxycarbonyl)benzenesulfonamide - CAS号103852-88-6 - 摩熵化学
Source: molaid.com
URL:
2.[2] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai
Source: intuitionlabs.ai
URL:
3.[5] Title: Validation of Analytical Procedures Q2(R2) - ICH
Source: ich.org
URL:
4.[3] Title: High Performance Liquid Chromatography Fundamentals & Applications
Source: ksu.edu.sa
URL:
5.[6] Title: Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review
Source: europeanpharmaceuticalreview.com
URL:
6.[4] Title: troubleshooting HPLC separation of 2-Aminobenzenesulfonamide - Smolecule
Source: smolecule.com
URL:
Application Notes & Protocols: The Strategic Role of Butyl 4-Sulfamoylbenzoate in Modern Sulfonamide Drug Discovery
Introduction: The Enduring Legacy of the Sulfonamide Scaffold The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, integral to a vast portfolio of therapeutic agents.[1][2] Since the discov...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, integral to a vast portfolio of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of sulfanilamide, this versatile scaffold has been elaborated upon to produce drugs spanning multiple classes, including diuretics, anticonvulsants, anti-inflammatory agents, and hypoglycemics.[2][3][4] Their success stems from favorable physicochemical properties, such as the ability to act as bioisosteres for carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[4][5]
The synthesis of novel sulfonamide derivatives remains a critical focus in drug discovery. This process relies on the strategic use of key intermediates that allow for the systematic modification and optimization of lead compounds. Among these, alkyl 4-sulfamoylbenzoates serve as foundational building blocks. This guide focuses specifically on Butyl 4-sulfamoylbenzoate , an important intermediate whose structural motifs are found in potent pharmaceuticals, most notably in the class of loop diuretics.
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed synthetic protocols, analytical methods, and the mechanistic rationale behind the application of Butyl 4-sulfamoylbenzoate and its precursors in the synthesis of high-value therapeutic agents.
Section 1: The Foundational Intermediate: 4-Sulfamoylbenzoic Acid
The direct precursor to Butyl 4-sulfamoylbenzoate is 4-Sulfamoylbenzoic acid. Understanding its properties and synthesis is the first critical step.
Physicochemical Properties & Safety Data
A thorough understanding of the starting material's characteristics is fundamental for safe handling and successful experimental design.
Safety & Handling: 4-Sulfamoylbenzoic acid and its derivatives are irritants. Always handle these compounds in a well-ventilated fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and prevent contact with skin and eyes.[7][8]
Synthesis Protocol 1: Preparation of 4-Sulfamoylbenzoic Acid
The most common and established route to aryl sulfonamides involves the electrophilic chlorosulfonation of an aromatic ring, followed by amination.[4][9] This protocol details the synthesis starting from 4-chlorobenzoic acid, a common precursor for diuretic drugs.[10]
Caption: General workflow for synthesizing a substituted 4-sulfamoylbenzoic acid.
Materials & Equipment:
4-Chlorobenzoic acid
Chlorosulfonic acid (HSO₃Cl)
Concentrated aqueous ammonia (NH₄OH)
Crushed ice
Round-bottom flask with reflux condenser and gas trap
Ice bath
Stir plate and magnetic stir bar
Vacuum filtration apparatus (Büchner funnel)
Procedure:
Chlorosulfonation:
CAUTION: This step must be performed in a certified fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water.[1]
Place 10.0 g of dry 4-chlorobenzoic acid into a dry 250 mL round-bottom flask.
Cool the flask in an ice bath.
Slowly and carefully add 30 mL of chlorosulfonic acid dropwise with constant swirling.
After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 60-70 °C for one hour to complete the reaction.
Allow the mixture to cool to room temperature.
In a separate large beaker (1 L), prepare a slurry of 200 g of crushed ice.
Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring vigorously. This will precipitate the sulfonyl chloride intermediate.
Collect the solid 4-chloro-3-(chlorosulfonyl)benzoic acid by vacuum filtration and wash thoroughly with cold water. Do not allow the product to fully dry as the moist intermediate is used directly in the next step.
Amination:
Transfer the crude, moist sulfonyl chloride intermediate to a beaker.
Add 50 mL of concentrated aqueous ammonia and stir to form a thick paste. Continue stirring until the reaction is complete (the mixture should become more mobile).
The reaction is exothermic; maintain the temperature below 50 °C with an ice bath if necessary.
Once the reaction subsides, acidify the solution with dilute hydrochloric acid until it is acidic to litmus paper. This precipitates the 4-chloro-3-sulfamoylbenzoic acid.
Collect the final product by vacuum filtration, wash with cold water, and dry.
Rationale: The chlorosulfonation is an electrophilic aromatic substitution. Using excess chlorosulfonic acid drives the reaction to completion.[4] The subsequent amination is a nucleophilic acyl substitution where ammonia displaces the chloride on the sulfonyl group, forming the stable sulfonamide bond.[11]
Section 2: From Acid to Ester: The Synthesis of Butyl 4-Sulfamoylbenzoate
While many drug syntheses utilize the carboxylic acid form, the butyl ester can be a valuable intermediate for specific coupling strategies or to improve solubility in organic solvents.
Protocol 2: Fischer Esterification of 4-Sulfamoylbenzoic Acid
This protocol describes a classic acid-catalyzed esterification.
Materials & Equipment:
4-Sulfamoylbenzoic acid (or a substituted variant from Protocol 1)
n-Butanol
Concentrated sulfuric acid (H₂SO₄)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
Round-bottom flask with Dean-Stark trap and reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Combine 10.0 g of 4-sulfamoylbenzoic acid and 100 mL of n-butanol in a round-bottom flask.
Slowly add 1-2 mL of concentrated sulfuric acid as a catalyst.
Fit the flask with a Dean-Stark trap and reflux condenser and heat the mixture to reflux. Water produced during the reaction will be collected in the trap.
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure Butyl 4-sulfamoylbenzoate.
Scientist's Note: The Dean-Stark trap is crucial for driving the equilibrium of the Fischer esterification towards the product side by removing water as it is formed. The basic wash with sodium bicarbonate is essential to remove both the sulfuric acid catalyst and any unreacted carboxylic acid starting material.
Section 3: Application in Drug Synthesis – The Case of Bumetanide
Butyl 4-sulfamoylbenzoate and its parent acid are pivotal in synthesizing potent loop diuretics like Bumetanide.[10] Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is used to treat edema and hypertension.[12][13] The following protocol outlines an efficient one-pot synthesis starting from a commercially available precursor.[14][15][16]
Protocol 3: One-Pot Synthesis of Bumetanide
This advanced protocol combines the reduction of a nitro group and a subsequent reductive amination in a single, efficient step.[14][15]
Caption: Workflow for the efficient one-pot synthesis of Bumetanide.[15]
Materials & Equipment:
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Butyraldehyde
10% Palladium on carbon (Pd/C) catalyst (50% moisture)
Methanol
n-Hexane
High-pressure autoclave reactor equipped with gas inlet, pressure gauge, and stirrer
Nitrogen and Hydrogen gas sources
Filtration apparatus
Procedure:
Reaction Setup:
In a suitable autoclave vessel, add 25.0 g of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
Add 250 mL of Methanol, 29.2 g of Butyraldehyde, and 5.0 g of 10% Pd/C catalyst.[15]
Reaction Execution:
Seal the autoclave. Flush the vessel twice with nitrogen gas to remove air, then flush with hydrogen gas.
Pressurize the autoclave with hydrogen gas to 100 psi.
Begin stirring and heat the reaction mixture to 40-45°C.
Maintain this temperature and pressure for approximately 6 hours. The reaction progress must be monitored carefully by TLC or LC-MS to avoid the formation of dialkylated byproducts.[14][15]
Work-up and Purification:
Once the starting material is consumed, stop the heating and hydrogen supply. Cool the reactor to room temperature.
Carefully vent the autoclave and flush with nitrogen.
Filter the reaction mixture under a nitrogen blanket to remove the Pd/C catalyst.
Concentrate the filtrate to a minimum volume using a rotary evaporator.
Dilute the resulting semi-solid mass with n-Hexane to precipitate the product.
Cool the mixture to below 10°C for 1 hour to maximize crystallization.
Collect the white crystalline solid (Bumetanide) by filtration and dry.
Trustworthiness through Monitoring: The key to this protocol's success and the purity of the final product lies in careful reaction monitoring. Prolonging the reaction after the consumption of the starting amine leads to the formation of a 3-(dibutylamino) impurity.[15][16] Stopping the reaction at the optimal time, as determined by TLC or LC-MS, is a self-validating step that ensures high purity.
Section 4: Analytical Characterization and Purity Assessment
Confirming the identity and purity of synthesized intermediates and final active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug discovery.
Key Analytical Techniques
Technique
Information Obtained
Key Advantages
HPLC
Retention time, peak area for quantification, % purity.
High sensitivity, excellent precision, robust, and suitable for routine QC.[17]
TLC
Retention factor (Rf), qualitative assessment of reaction progress and purity.
Rapid, inexpensive, and excellent for reaction monitoring.[17]
NMR Spectroscopy
Definitive structural confirmation (¹H and ¹³C NMR).
Provides unambiguous structural information and can identify impurities.[11]
Mass Spectrometry
Molecular weight confirmation.
High sensitivity and provides exact mass data.
Protocol 4: Purity Determination by HPLC
This protocol provides a general method for analyzing sulfonamide compounds.
Materials & Equipment:
HPLC system with UV or PDA detector
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Buffer (e.g., Phosphate buffer, pH adjusted)
Synthesized sulfonamide sample and reference standard
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient elution of Acetonitrile and a phosphate buffer.
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).[17] Prepare a series of dilutions for a calibration curve.
Sample Preparation: Prepare the synthesized sample at the same concentration as the main standard solution (e.g., 1 mg/mL).
Elution: Gradient program (e.g., starting with 20% Acetonitrile, ramping to 80% over 20 minutes).
Data Analysis:
Run the blank, standards, and sample.
Identify the main peak in the sample chromatogram by comparing its retention time to the standard.
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).
Section 5: Mechanistic Insight: How the Final Drug Works
The sulfonamide derivatives synthesized from intermediates like Butyl 4-sulfamoylbenzoate often function as potent enzyme or transporter inhibitors. Bumetanide, for example, exerts its diuretic effect by targeting a specific ion transporter in the kidneys.[10]
Caption: Mechanism of action of Bumetanide on the NKCC2 cotransporter.
Loop diuretics derived from the 4-sulfamoylbenzoic acid scaffold, including bumetanide, exert their powerful effects by inhibiting the Na-K-Cl cotransporter (specifically the NKCC2 isoform) located in the thick ascending limb of the loop of Henle.[10][19] By blocking this transporter, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the body. This disruption reduces the hypertonicity of the renal medulla, diminishing the osmotic gradient required for water reabsorption in the collecting ducts. The ultimate result is a significant increase in water and salt excretion (diuresis), which helps to reduce fluid overload and lower blood pressure.[19]
Conclusion
Butyl 4-sulfamoylbenzoate and its parent acid, 4-sulfamoylbenzoic acid, are not merely passive reagents but strategic intermediates in the intricate process of drug discovery. Their well-defined reactivity and structural features provide a reliable platform for the synthesis of complex molecules with profound biological activity. As demonstrated with the synthesis of the potent diuretic Bumetanide, a deep understanding of the synthesis, handling, and application of these intermediates empowers researchers to efficiently construct and optimize novel therapeutic agents. The protocols and insights provided herein serve as a practical guide for harnessing the full potential of these valuable chemical building blocks.
References
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025).
Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Books.
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl– Symporters and Additional Targets. (2025).
Mechanism of action of sulphonamides. ResearchGate.
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
Sulphonamides. (2017). International Journal of Pharmaceutical Science Invention.
4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007).
Bumetanide synthesis. ChemicalBook.
4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007).
FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. (n.d.). IJRPC.
Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov.
Synthesis of n-butyl 3-n-butylamino-4-phenyl-5-sulfamylbenzoate. PrepChem.com.
The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery. Benchchem.
CAT 074 - 4-chloro-5-sulfamoylanthranilic acid - SAFETY DATA SHEET. (n.d.).
SS-7346 - Safety Data Sheet. (2023).
optimization of temperature and pressure for bumetanide synthesis. Benchchem.
4-Chloro-3-sulfamoylbenzoic Acid - SAFETY DATA SHEET. (2024).
FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. (2011). Semantic Scholar.
A kind of synthetic method of bumetanide. (n.d.). Google Patents.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC.
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020).
Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection. (2000). PubMed.
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal.
Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. (n.d.). NIH.
New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Tokyo Chemical Industry.
Sulfamoylbenzoate. (n.d.). PubChem.
The Discovery and Development of Benzolamide: A Potent but Short-Lived Diuretic. Benchchem.
Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery.
A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. Benchchem.
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (n.d.). PMC.
Synthesis method of diuretic drug buuramine. (n.d.). Google Patents.
Butyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
Application Note: Optimized Reaction Conditions for the Preparation of Butyl 4-Sulfamoylbenzoate
Introduction & Mechanistic Rationale Butyl 4-sulfamoylbenzoate is a highly valuable synthetic intermediate and active pharmaceutical ingredient (API) building block. Compounds containing the 4-sulfamoylbenzoate moiety ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Butyl 4-sulfamoylbenzoate is a highly valuable synthetic intermediate and active pharmaceutical ingredient (API) building block. Compounds containing the 4-sulfamoylbenzoate moiety are widely utilized in the development of loop diuretics (e.g., bumetanide analogs) and potent inhibitors of Carbonic Anhydrase IX (CAIX), a metalloenzyme frequently overexpressed in hypoxic solid tumors [1].
When designing a synthetic route for Butyl 4-sulfamoylbenzoate from 4-sulfamoylbenzoic acid, chemists must carefully consider the reactivity of the primary sulfonamide group (-SO₂NH₂). Conventional esterification methods that rely on harsh dehydrating agents or acyl chloride intermediates—such as utilizing thionyl chloride (SOCl₂) or phosphorus pentoxide—pose a significant risk. These aggressive reagents can inadvertently dehydrate the primary sulfonamide into a sulfinylamine (-N=S=O) or a nitrile, leading to complex mixtures and poor atom economy [2].
To ensure high yields and preserve the integrity of the sulfonamide group, Fischer Esterification is the most authoritative and reliable method [3]. By utilizing a strong acid catalyst (such as H₂SO₄) in the presence of excess n-butanol, the reaction operates under thermodynamic control. The primary sulfonamide remains entirely stable under these acidic reflux conditions, making this a highly scalable and self-validating synthetic pathway.
Reaction Pathway & Mechanism
The acid-catalyzed Fischer esterification proceeds via the protonation of the carboxylic acid's carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. n-Butanol acts as the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and the elimination of a water molecule yield the target ester.
Because this reaction is an equilibrium process, Le Chatelier’s principle must be applied to drive the reaction to completion. This is achieved by using n-butanol as both the reactant and the solvent, and by physically removing the water byproduct using a Dean-Stark apparatus.
Fig 1. Mechanistic workflow of the acid-catalyzed Fischer esterification.
Comparative Analysis of Reaction Conditions
To provide flexibility based on laboratory scale and equipment availability, Table 1 summarizes the quantitative data for various esterification conditions.
Table 1: Optimization of Reaction Conditions for Butyl 4-Sulfamoylbenzoate Synthesis
Method
Catalyst / Reagents
Solvent System
Temperature
Time
Expected Yield
Mechanistic Notes
Fischer (Standard)
H₂SO₄ (5 mol%)
n-Butanol (Excess)
118 °C (Reflux)
12-16 h
85 - 92%
Highly scalable. Dean-Stark trap physically validates completion via water collection.
This protocol utilizes a self-validating system: the physical accumulation of water in the Dean-Stark trap provides real-time, quantitative proof of reaction progress.
Reagents & Equipment:
4-Sulfamoylbenzoic acid: 20.1 g (100 mmol)
Anhydrous n-Butanol: 150 mL (Reactant & Solvent)
Concentrated Sulfuric Acid (H₂SO₄, 98%): 1.0 mL
500 mL Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Methodology:
Preparation: Suspend 20.1 g of 4-sulfamoylbenzoic acid in 150 mL of anhydrous n-butanol within the 500 mL round-bottom flask.
Catalysis (Causality Check): Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring vigorously. Reasoning: Slow addition prevents localized exothermic spikes that could lead to charring or side-product formation.
Reflux & Dehydration: Attach the Dean-Stark trap (pre-filled with n-butanol) and the reflux condenser. Heat the reaction mixture to a gentle reflux (~118 °C).
In-Process Control: Monitor the reaction by observing the water collection in the trap. The theoretical yield of water is ~1.8 mL. Concurrently, monitor via Thin Layer Chromatography (TLC) using an eluent of Hexanes/Ethyl Acetate (1:1). The reaction is deemed complete when the baseline spot of the starting carboxylic acid is fully consumed (typically 12-16 hours) [3].
Work-Up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the excess n-butanol.
Neutralization: Dissolve the resulting crude oil/solid in 150 mL of Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL). Reasoning: This step neutralizes the H₂SO₄ catalyst and extracts any trace unreacted 4-sulfamoylbenzoic acid into the aqueous phase.
Purification: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude product from a hot ethanol/water mixture to yield pure Butyl 4-sulfamoylbenzoate as a crystalline solid.
For specialized applications where the substrate contains heat-sensitive functional groups, Steglich esterification offers a room-temperature alternative.
Step-by-Step Methodology:
Activation: In a 250 mL flask, dissolve 4-sulfamoylbenzoic acid (10 mmol) and n-butanol (12 mmol) in 50 mL of anhydrous Dichloromethane (DCM).
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 12 mmol) and 4-Dimethylaminopyridine (DMAP, 1 mmol). Reasoning: EDC activates the carboxylic acid, while DMAP acts as an acyl transfer catalyst, bypassing the need for harsh acidic dehydration.
Reaction: Stir the mixture at 25 °C under an inert nitrogen atmosphere for 24 hours.
Work-Up: Dilute with an additional 50 mL of DCM. Wash sequentially with 1M HCl (50 mL) to remove DMAP/urea byproducts, followed by saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo.
Downstream Applications & Biological Relevance
Butyl 4-sulfamoylbenzoate and its derivatives are critical in the synthesis of Carbonic Anhydrase (CA) inhibitors. The primary sulfonamide acts as the active pharmacophore, coordinating directly with the Zn²⁺ ion located in the active site of the CAIX enzyme. This coordination halts the enzyme's ability to hydrate carbon dioxide, thereby disrupting the pH regulation of the tumor microenvironment—a key driver of tumor metastasis [1].
Fig 2. Mechanism of action for sulfonamide-based Carbonic Anhydrase (CAIX) inhibition.
References
Electrochemical Dehydration of Sulfonic Acids to their Anhydrides
ChemRxiv
URL:[Link]
1H NMR and 13C NMR spectral interpretation of Butyl 4-sulfamoylbenzoate
This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a rigorous protocol for the acquisition, processing, and interpretation of Nuclear Magnetic Resonance (NMR) dat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a rigorous protocol for the acquisition, processing, and interpretation of Nuclear Magnetic Resonance (NMR) data for Butyl 4-sulfamoylbenzoate , a compound frequently analyzed during the development of Carbonic Anhydrase Inhibitors (CAIs) and sulfonamide-based antimicrobials.
Introduction & Scope
Butyl 4-sulfamoylbenzoate (CAS: 80-14-8 derivative/analogous class) represents a classic "push-pull" aromatic system where two electron-withdrawing groups (EWGs)—the sulfamoyl moiety (
) and the butyl ester ()—are para-substituted.
Accurate interpretation of this molecule requires distinguishing between the subtle electronic effects of the sulfonyl and carbonyl groups on the aromatic ring. Furthermore, the amphiphilic nature of the molecule (polar head, lipophilic tail) necessitates specific solvent choices to prevent aggregation-induced line broadening.
Structural Overview
The molecule consists of three distinct magnetic environments:[1]
The Aromatic Core: A para-disubstituted benzene ring (AA'BB' system).
The Aliphatic Chain: A butyl group showing characteristic deshielding near the oxygen.
The Labile Protons: A sulfamoyl
group, sensitive to solvent exchange.
Experimental Protocol
Sample Preparation
Critical Insight: While Chloroform-d (
) is standard for esters, it is suboptimal for sulfonamides. The protons often broaden or disappear in due to intermediate exchange rates and lack of hydrogen-bonding stabilization. Dimethyl sulfoxide-d6 () is the required solvent for full characterization.
Protocol:
Mass: Weigh 10–15 mg (for 1H) or 40–50 mg (for 13C) of dried Butyl 4-sulfamoylbenzoate.
Solvent: Add 600 µL of
(99.9% D).
Note: Ensure solvent is stored over molecular sieves to minimize the water peak at ~3.33 ppm, which can obscure butyl multiplets.
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
Reference: Calibrate spectra to the residual
quintet at 2.50 ppm (1H) and the septet at 39.52 ppm (13C).
Instrument Parameters (600 MHz equivalent)
Parameter
1H NMR
13C NMR
Rationale
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
Standard quantitative excitation.
Relaxation Delay (D1)
2.0 s
2.0 s
Sufficient for aromatic relaxation.
Scans (NS)
16
512–1024
Sulfonamide carbons are quaternary and slow to relax; require high SNR.
Temperature
298 K
298 K
Standard ambient.
Structural Analysis & Logic Flow
The following diagram illustrates the logical workflow for assigning this specific molecule, moving from the unambiguous aliphatic chain to the complex aromatic region.
Caption: Logical assignment workflow for Butyl 4-sulfamoylbenzoate, prioritizing unambiguous aliphatic signals to calibrate integration before tackling the aromatic region.
1H NMR Interpretation Guide
Key Diagnostic Feature: The aromatic region displays a classic AA'BB' pattern (pseudo-doublets). Both substituents are Electron Withdrawing Groups (EWG), but the Ester carbonyl is slightly more anisotropic, typically shifting its ortho-protons further downfield than the sulfonamide.
Table 1: 1H NMR Assignments (DMSO-d6, 600 MHz)
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling (J Hz)
Assignment
Mechanistic Insight
8.15
Doublet (d)
2H
8.4 Hz
Ar-H (Ortho to CO)
Strongest deshielding due to magnetic anisotropy of the carbonyl ().
7.95
Doublet (d)
2H
8.4 Hz
Ar-H (Ortho to SO2)
Deshielded by the inductive effect of the sulfonyl group, but less than the carbonyl.
7.55
Broad Singlet (s)
2H
-
Labile protons. Chemical shift is highly concentration and temperature dependent.
4.32
Triplet (t)
2H
6.5 Hz
Deshielded by direct attachment to the electronegative ester oxygen.
1.71
Pentet (m)
2H
6-7 Hz
Shielded compared to -protons, but deshielded by -effect.
1.43
Sextet (m)
2H
7.4 Hz
Typical methylene signal in a butyl chain.
0.94
Triplet (t)
3H
7.4 Hz
Terminal methyl group; classic triplet reference.
13C NMR Interpretation Guide
The 13C spectrum will show 9 unique signals (due to symmetry in the aromatic ring).
Table 2: 13C NMR Assignments (DMSO-d6)
Chemical Shift (δ ppm)
Carbon Type
Assignment
Notes
165.2
Quaternary (C=O)
Carbonyl Ester
Most deshielded signal; characteristic of benzoate esters.
148.1
Quaternary (C-S)
Ar-C (Ipso to SO2)
Deshielded by the sulfonyl group; often low intensity.
133.5
Quaternary (C-C)
Ar-C (Ipso to CO)
Ipso-carbon attached to the carbonyl.
130.4
Methine (CH)
Ar-C (Ortho to CO)
Correlates with the 8.15 ppm proton signal.
126.5
Methine (CH)
Ar-C (Ortho to SO2)
Correlates with the 7.95 ppm proton signal.
65.3
Methylene (CH2)
-carbon of the butyl ester.
30.7
Methylene (CH2)
-carbon of the butyl chain.
19.2
Methylene (CH2)
-carbon of the butyl chain.
14.1
Methyl (CH3)
Terminal methyl.
Structural Visualization & Numbering
To ensure consistent reporting, use the following numbering scheme when documenting results.
Caption: Numbering scheme: Red nodes = Quaternary aromatic; Yellow nodes = Aromatic CH; Green nodes = Aliphatic chain.
Troubleshooting & Quality Control
Common Impurities
n-Butanol: If synthesis involved esterification, residual n-butanol is common. Look for a triplet at 3.38 ppm (overlapping with water in DMSO) and 1.3-1.5 ppm .
4-Sulfamoylbenzoic Acid: Hydrolysis product. Look for a broad carboxylic acid peak >12 ppm and a shift in aromatic protons.
Validation Steps
COSY (Correlation Spectroscopy): Use to confirm the butyl chain connectivity (H-1' to H-2', H-2' to H-3').
D2O Shake: Add one drop of
to the NMR tube. The broad singlet at 7.55 ppm () should disappear, confirming it is an exchangeable amine proton and not an aromatic impurity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shift rules).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6912389, Butyl 4-sulfamoylbenzoate. Retrieved from [Link]
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 4633 (Butyl benzoate) & SDBS No. 2788 (4-Sulfamoylbenzoic acid). (Used for fragment-based chemical shift verification). Retrieved from [Link]
Royal Society of Chemistry. (2011). Synthesis and NMR of Methyl 4-vinylbenzoate (Analogous ester shifts). Chem. Commun. Retrieved from [Link]
Application Note: Advanced Thin Layer Chromatography (TLC) Systems for Butyl 4-sulfamoylbenzoate
Chemical Context & Mechanistic Principles of Retention Butyl 4-sulfamoylbenzoate is a critical intermediate in the synthesis of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and uricosuric agent...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & Mechanistic Principles of Retention
Butyl 4-sulfamoylbenzoate is a critical intermediate in the synthesis of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and uricosuric agents like probenecid. As a Senior Application Scientist, approaching the chromatographic separation of this compound requires a deep understanding of its structural dichotomy.
The molecule possesses two distinct functional moieties that dictate its behavior on a silica gel stationary phase:
The Sulfonamide Group (
): This highly polar head acts as both a strong hydrogen bond donor and acceptor. On standard Normal-Phase (NP) silica gel, the primary amine interacts aggressively with acidic silanol groups (). Without mobile phase modifiers, this leads to non-linear adsorption isotherms, manifesting as severe peak tailing and poor resolution.
The Butyl Ester Tail (
): Compared to its free acid precursor (4-sulfamoylbenzoic acid) or its methyl analog 1, the butyl chain imparts significant lipophilicity. This increases the overall migration rate () in non-polar solvent systems, requiring careful balancing of solvent strength to prevent the compound from migrating at the solvent front.
To achieve a self-validating and reproducible separation, the mobile phase must simultaneously disrupt the strong silanol-sulfonamide interactions while providing enough lipophilic affinity to resolve the butyl ester from shorter-chain impurities.
The following protocol is designed to be a self-validating system. By incorporating specific system suitability criteria (e.g., co-spotting reference standards and calculating resolution), the analyst can instantly verify the integrity of the chromatographic run.
Materials & Reagents
Stationary Phase: Aluminum-backed Silica Gel 60
plates (Merck or equivalent).
Sample Preparation: Dissolve Butyl 4-sulfamoylbenzoate in HPLC-grade methanol to a concentration of 1.0 mg/mL.
Reference Standard: A mixed solution containing 1.0 mg/mL Butyl 4-sulfamoylbenzoate and 1.0 mg/mL 4-sulfamoylbenzoic acid (to validate resolution).
Step-by-Step Methodology
Plate Preparation: Cut the Silica Gel 60
plate to the desired dimensions (e.g., 5 x 10 cm). Draw a light pencil line 1.5 cm from the bottom edge.
Sample Application: Using a glass capillary or a semi-automated TLC sampler, apply 2–5
L of the sample and the reference standard mixture onto the origin line. Keep spot diameters under 3 mm to ensure high theoretical plate counts.
Chamber Saturation (Critical Step): Line a twin-trough glass developing chamber with filter paper. Add 10 mL of the selected mobile phase (see Section 3). Seal the chamber and allow it to equilibrate for exactly 20 minutes. Causality: Proper saturation prevents the evaporation of volatile mobile phase components (like ammonia or methanol) from the plate surface during development, which would otherwise cause edge effects and variable
values.
Development: Place the spotted plate into the chamber. Allow the solvent front to migrate 8 cm from the origin. Remove the plate and immediately mark the solvent front with a pencil.
Drying: Dry the plate under a gentle stream of cold air in a fume hood for 5 minutes to remove all traces of ammonia and acetic acid, which can interfere with visualization.
Visualization Techniques
Because Butyl 4-sulfamoylbenzoate lacks visible color, secondary detection methods are required.
Non-Destructive (UV 254 nm): The aromatic benzene ring absorbs UV light, quenching the
fluorescent indicator embedded in the silica. The compound will appear as a dark, distinct spot against a bright green background 2.
Destructive (Ehrlich's Reagent): To chemically validate the presence of the intact sulfonamide group, spray the plate with a 1% solution of p-dimethylaminobenzaldehyde in methanol/HCl. Heat at 50°C for 5 minutes. The reagent reacts specifically with the primary amine of the sulfonamide to form a yellow-to-orange Schiff base 3.
System Suitability Check: The run is considered valid if the resolution (
) between Butyl 4-sulfamoylbenzoate and the free acid impurity is , and the spot symmetry factor is between 0.9 and 1.1.
Optimized Mobile Phase Systems
The following quantitative data summarizes the optimal mobile phase systems based on established chromatographic behavior for sulfonamides 4.
System Name
Composition (v/v)
Mechanism of Action / Causality
Expected Range
System A: General Screening
Chloroform : Methanol (89:11)
Methanol acts as a strong hydrogen-bond competitor, displacing the sulfonamide from silanol groups. Chloroform provides the bulk lipophilic driving force.
0.45 – 0.55
System B: Tailing Suppression
Ethyl Acetate : Methanol : 33% Ammonia (80:10:10)
Ammonia aggressively deprotonates acidic silanols, completely eliminating tailing. Ideal for resolving the ester from highly polar impurities 2.
Acetic acid suppresses the ionization of free acid impurities, keeping them retained, while toluene selectively pushes the lipophilic butyl ester up the plate.
0.35 – 0.45
Troubleshooting Matrix
Observation
Mechanistic Cause
Corrective Action
Severe Peak Tailing
Unsuppressed hydrogen bonding between the sulfonamide group and silica silanols.
Switch to System B (add 33% Ammonia) to neutralize silanol activity.
Spot Migrates at Solvent Front ()
Mobile phase is too lipophilic/strong for the butyl ester moiety.
Reduce the ratio of Methanol in System A, or increase Toluene in System C.
"Smiling" or "Frowning" Spots
Inadequate chamber saturation causing uneven solvent evaporation at the plate edges.
Ensure the chamber is lined with filter paper and equilibrated for a full 20 minutes before plate insertion.
No Color with Ehrlich's Reagent
The sulfonamide primary amine is degraded, or the plate was not heated sufficiently.
Verify compound integrity via LC-MS. Ensure the plate is heated to 50°C for 5 minutes post-spraying.
TLC Workflow Diagram
TLC method development and validation workflow for Butyl 4-sulfamoylbenzoate.
References
TLC of Sulfonamides | Request PDF - ResearchGate
ResearchGate. Available at:[Link]
Synthesis, Characterization and It's Antimicrobial Activity of Probenecid
International Journal of Pharmaceutical Sciences. Available at: [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of Butyl 4-sulfamoylbenzoate
Introduction: Accelerating Sulfonamide Intermediate Synthesis with Microwave Technology Butyl 4-sulfamoylbenzoate is a valuable chemical intermediate in the synthesis of various biologically active molecules. The core st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Sulfonamide Intermediate Synthesis with Microwave Technology
Butyl 4-sulfamoylbenzoate is a valuable chemical intermediate in the synthesis of various biologically active molecules. The core structure, featuring both a sulfonamide and a benzoate ester, is a key pharmacophore in medicinal chemistry.[1] Traditionally, the synthesis of such esters via methods like Fischer esterification requires prolonged heating under reflux conditions, often leading to extended reaction times and the potential for side product formation.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical transformations.[3][4] By utilizing microwave irradiation, reactants are heated volumetrically and efficiently, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to mere minutes.[5][6] This application note provides a detailed protocol for the rapid and efficient synthesis of Butyl 4-sulfamoylbenzoate from 4-sulfamoylbenzoic acid and n-butanol using a dedicated microwave reactor. This method aligns with the principles of green chemistry by minimizing energy consumption and reaction time.[4]
Underlying Scientific Principles
The Fischer-Speier Esterification Mechanism
The synthesis of Butyl 4-sulfamoylbenzoate is achieved through a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the 4-sulfamoylbenzoic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, forming a resonance-stabilized carbocation.
Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, Butyl 4-sulfamoylbenzoate.
The Role of Microwave Irradiation
Microwave irradiation accelerates the Fischer esterification through two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules, such as the reactants and the polar intermediates in the esterification mechanism, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant intermolecular friction, leading to a rapid and uniform increase in the bulk temperature of the reaction mixture. This "in-core" heating is significantly more efficient than conventional heating, where heat is transferred slowly from an external source through the vessel walls.[6] In a sealed vessel, this allows the reaction to be performed at temperatures well above the atmospheric boiling point of the solvent, dramatically increasing the reaction rate according to the Arrhenius equation.[6][7]
Experimental Protocol
This protocol is a representative procedure for the microwave-assisted synthesis of Butyl 4-sulfamoylbenzoate, based on established methods for the esterification of substituted benzoic acids.[3][7] Researchers should consider this a starting point for optimization with their specific microwave synthesis system.
Materials and Reagents
4-Sulfamoylbenzoic acid (CAS: 138-41-0)
n-Butanol (anhydrous)
Sulfuric acid (concentrated, 98%)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous sodium sulfate
Microwave synthesis vials (10 mL) with stir bars
Dedicated microwave synthesis reactor
Procedure
Reagent Preparation: In a 10 mL microwave synthesis vial containing a magnetic stir bar, combine 4-sulfamoylbenzoic acid (1.0 mmol, 201.2 mg) and 3 mL of anhydrous n-butanol.
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
Vessel Sealing: Securely seal the vial with the appropriate cap.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
Temperature: 130°C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Stirring: High
Cooling: After the irradiation cycle is complete, allow the vial to cool to a safe temperature (below 50°C) before carefully venting and opening.
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Synthesis.
To ensure the successful synthesis of the target compound, proper characterization is essential. Researchers should perform the following analytical tests and compare the results to the expected values:
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product against the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The predicted chemical shifts provide a reference for identifying the key functional groups and their connectivity.[8]
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the ester carbonyl (C=O), the sulfonamide (S=O and N-H), and the aromatic ring.
Melting Point: For a solid product, a sharp melting point is a good indicator of purity.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and greener alternative to conventional methods for the preparation of Butyl 4-sulfamoylbenzoate.[4] By significantly reducing reaction times from hours to minutes, this technology enhances laboratory throughput and reduces energy consumption.[5] The protocol presented here provides a robust starting point for researchers in drug discovery and chemical synthesis, enabling the efficient production of this valuable sulfonamide intermediate.
References
PrepChem. (n.d.). Synthesis of n-butyl 3-n-butylamino-4-phenyl-5-sulfamylbenzoate. Retrieved from [Link]
Journal of Physical Science. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]
Lampkowski, J. S., Bass, W., Nimmo, Z., & Young, D. D. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education, 3(5), 111-114. Retrieved from [Link]
Bentham Science. (n.d.). Effects of the Microwave Power on the Microwave-assisted Esterification. Retrieved from [Link]
Orbital: The Electronic Journal of Chemistry. (2025). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Retrieved from [Link]
PubMed. (2012). Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]
Improving reaction yields in Butyl 4-sulfamoylbenzoate synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of Butyl 4-sulfamoylbenzoate . It focuses on overcoming the specific physicochemical challenges of the sulfonamide m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of Butyl 4-sulfamoylbenzoate . It focuses on overcoming the specific physicochemical challenges of the sulfonamide moiety during Fischer esterification.
Topic: Yield Optimization & Process Troubleshooting
Ticket ID: CHEM-SUP-8821
Support Tier: Senior Application Scientist[1]
Executive Summary
The synthesis of Butyl 4-sulfamoylbenzoate via Fischer esterification is thermodynamically controlled.[1] The primary failure modes are incomplete conversion due to water accumulation and poor solubility of the starting material (4-sulfamoylbenzoic acid). This guide provides protocols to shift the equilibrium (
) and purification strategies to isolate the ester from unreacted acid.
Part 1: Critical Troubleshooting (Q&A)
Category A: Reaction Kinetics & Thermodynamics[1]
Q1: My reaction stalls at ~60% conversion despite refluxing for 24 hours. Adding more catalyst doesn't help.[1] Why?Diagnosis: You have reached the thermodynamic equilibrium limit.
Technical Explanation: Fischer esterification is reversible.[1][2][3] For benzoic acid derivatives, the equilibrium constant (
) is typically low. Once the water concentration reaches a critical threshold, the rate of hydrolysis (reverse reaction) equals the rate of esterification.
Solution: You must physically remove water to drive the reaction to completion (Le Chatelier’s principle).
Method A (Dean-Stark): Use a Dean-Stark trap with a water-immiscible entrainer.[1] Since n-butanol (bp 117°C) forms an azeotrope with water, it can act as its own entrainer, or you can add Toluene.[1]
Method B (Soxhlet/Sieves): If a Dean-Stark is unavailable, reflux the condensed solvent through a Soxhlet extractor containing Activated 3Å Molecular Sieves before returning it to the flask.
Q2: The starting material (4-sulfamoylbenzoic acid) is not dissolving in n-butanol, even at 80°C. Is this normal?Diagnosis: Yes. The high melting point of the acid (285–295°C) indicates strong intermolecular hydrogen bonding (sulfonamide + carboxylic acid dimers).
Solution:
Increase Temperature: The reaction must be performed at reflux (approx. 118°C for pure n-butanol).
Stoichiometry: Increase the n-butanol ratio to 10–15 equivalents . It acts as both reagent and solvent.[1][4]
Solvation Aid: A small amount of DMSO (5-10% v/v) can improve solubility, but this complicates the workup.[1] It is better to rely on high-shear stirring and reflux temperature.[1]
Category B: Workup & Purification[1][5]
Q3: My crude product is a sticky oil/solid mixture. How do I remove the unreacted starting material?Diagnosis: Incomplete separation of the amphoteric starting material.
Technical Explanation: 4-sulfamoylbenzoic acid contains an acidic proton on the carboxylic acid (
) and a weakly acidic proton on the sulfonamide ().[1]
Solution:
Dilute: Dissolve the crude reaction mixture in Ethyl Acetate or Diethyl Ether.
Wash: Wash with saturated Sodium Bicarbonate (NaHCO₃) .[1][5]
Mechanism:[1][6][7][8][9] NaHCO₃ will deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) but is generally too weak to fully deprotonate the sulfonamide amide nitrogen, keeping the ester in the organic layer.
Monitor: Acidify the aqueous wash to check for precipitation of recovered starting material.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of Butyl 4-sulfamoylbenzoate with >90% conversion.
Technical Support Center: Purification of Sulfonamide Intermediates
Ticket Topic: Removal of Unreacted 4-Sulfamoylbenzoic Acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Summary You are encountering persistence of 4-sulfamoylbenzoic acid (4-...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Topic: Removal of Unreacted 4-Sulfamoylbenzoic Acid
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering persistence of 4-sulfamoylbenzoic acid (4-SBA) in your reaction mixture, likely following an amide coupling or esterification event.[1][2] This impurity is problematic due to its dual functionality: a strongly acidic carboxylic acid (
) and a weakly acidic sulfonamide group ().
Successful removal requires exploiting the
differential between the impurity's carboxyl group and your product's functional groups. This guide provides three tiered protocols ranging from aqueous extraction to solid-phase scavenging.[1][2]
Tier 1: The "pH Switch" Extraction (Standard Protocol)
Best for: Hydrophobic amide/ester products soluble in organic solvents (DCM, EtOAc).[1]
The Logic:
4-SBA has a carboxylic acid
of ~3.[1][2][3]5. By adjusting the aqueous phase to pH 8-9 (using saturated ), you deprotonate the carboxylic acid (), forcing it into the aqueous layer.[1][2] Crucially, the sulfonamide group () remains largely protonated and neutral at this pH, preventing it from acting as a surfactant or dragging your product into the water, provided your product is not significantly more acidic.[1]
Step-by-Step Protocol
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Target concentration: ~0.1 M).
Acid Wash (Optional but Recommended): Wash first with 1M HCl .[1]
Why? This removes unreacted amines (starting materials) and ensures the 4-SBA is fully protonated initially to break up any aggregates.[1][2]
The Critical Wash: Wash the organic layer
with Saturated Aqueous Sodium Bicarbonate () .
Technique: Shake vigorously and vent frequently.[1] 4-SBA generates
Figure 1: Decision flow for the pH-controlled extraction of 4-sulfamoylbenzoic acid.[1][2]
Tier 2: Troubleshooting "The Emulsion Nightmare"
Best for: Reactions where the sulfonamide group causes surfactant behavior, leading to inseparable layers.[1]
Symptom: After adding
, the funnel becomes a cloudy, inseparable mess.
Cause: The sulfonamide group () can act as a weak surfactant, especially when the benzoate anion is formed.[1]
Resolution Protocol: The "Salting Out" Modification
Do NOT add more water. Adding water often worsens sulfonamide emulsions.[1]
Add Solid NaCl: Add solid sodium chloride directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength, forcing organics out of the water phase (Salting Out effect).
Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite . The physical shearing often breaks the emulsion bubbles.
Solvent Swap: If using DCM, switch to Chloroform/Isopropanol (3:1) .[1] This mixture is more polar and breaks emulsions better than pure DCM.
Tier 3: Solid-Phase Scavenging (High Purity)
Best for: Late-stage purification where aqueous workup is insufficient or product is water-sensitive.[1][2]
If the impurity persists after workup, use a Polymer-Supported Carbonate (PS-CO3) resin.[1][2] This acts as a "solid-phase extraction," trapping the acid on a bead that can be filtered away.[1]
Quantitative Comparison of Methods
Method
Removal Efficiency
Yield Loss Risk
Time Cost
Suitability
Bicarb Wash
90-95%
Low (<5%)
Fast (30 min)
Standard synthesis
Trituration
98%
Medium (10-20%)
Medium (2 hrs)
Large scale / Crystallizable products
Resin Scavenge
>99%
Very Low (<1%)
Slow (Overnight)
Precious/Late-stage compounds
Scavenging Protocol
Calculate Load: Assume 100% of the starting material remains (worst case).[1] Use 3.0 equivalents of Carbonate resin (e.g., MP-Carbonate) relative to the impurity.[1]
Incubate: Add resin to the reaction mixture (dissolved in DCM or THF).
Filter: Filter off the resin.[1] The filtrate contains the purified product.
FAQ: Common User Issues
Q: My product also has a sulfonamide group. Will base extraction remove it?A: Unlikely, but possible.[1] A primary sulfonamide (
) has a of ~10.[1][2] Saturated bicarbonate (pH ~8.[1]5) is not basic enough to significantly deprotonate it (requires pH > 11).[1] However, if your product is an acyl-sulfonamide ( ~4-5), it will be extracted.[1] In that case, do not use base; use Tier 3 (Resin) or Flash Chromatography (0-10% MeOH in DCM with 1% AcOH).[1]
Q: The 4-SBA impurity streaks on my TLC/Column.A: The free carboxylic acid interacts strongly with the silica gel.[2]
Fix: Add 0.5% Acetic Acid to your eluent.[1] This keeps the impurity protonated, tightening the band. However, since you want to remove it, a better trick is to run a short plug of silica treated with 1% Triethylamine (TEA).[1] The TEA will trap the acid at the baseline, while your amide product elutes.
Q: Can I just recrystallize it?A: Yes. 4-Sulfamoylbenzoic acid is insoluble in Ether and Benzene/Toluene but soluble in Alcohol .[1][2]
Protocol: Dissolve crude in minimum hot Ethanol, then add Diethyl Ether until cloudy. Cool to
. The impurity (if in excess) or the product (if highly crystalline) may crash out. Check the precipitate by NMR.
References
Chemical Properties & pKa Data
4-Sulfamoylbenzoic acid.[1][2][3][4][6][7][8][9] PubChem, National Library of Medicine.[1] Retrieved from .[1]
Physical Properties of Carzenide. ChemicalBook. Retrieved from .[1][2]
Purification Methodologies
Amide Workup Procedures. Mercer University Chemistry Protocols. Retrieved from .[1]
Coupling Reagents and Workups. Peptide.com Technical Guide. Retrieved from .[1]
Solubility Data
Solubility of 4-Sulfamoylbenzoic acid. ChemBK Database. Retrieved from .[1][2]
Technical Support Center: Troubleshooting Aqueous Solubility of Butyl 4-sulfamoylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the inherent aqueous solubility challenges associated with Bu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the inherent aqueous solubility challenges associated with Butyl 4-sulfamoylbenzoate (often referred to as tert-butyl 4-sulfamoylbenzoate).
Mechanistic Overview: The Solubilization Barrier
Before troubleshooting, it is critical to understand why Butyl 4-sulfamoylbenzoate resists aqueous dissolution. The poor solubility of this compound is driven by three competing thermodynamic and structural factors:
High Crystal Lattice Energy: The planar benzene ring and the primary sulfonamide group (-SO₂NH₂) form a highly ordered, rigid intermolecular hydrogen-bonding network in the solid state. Breaking this lattice requires significant energy[1].
Hydrophobic Shielding: The bulky butyl ester group is highly lipophilic. This drastically reduces the molecule's favorable interactions with water dipoles, leading to a high free energy of hydration.
Ampholyte Behavior: Like many sulfonamides, it exhibits a U-shaped pH-solubility profile. At near-neutral pH (pH 4–7), the molecule is primarily unionized, leading to minimal aqueous solubility[1].
Diagnostic Troubleshooting Guide (FAQs)
Q: I diluted my Butyl 4-sulfamoylbenzoate DMSO stock into a pH 7.4 PBS buffer, and it immediately crashed out, forming a cloudy suspension. Why did this happen, and how do I fix it?A: You are observing solvent-shift precipitation . DMSO is a strong aprotic solvent that disrupts the sulfonamide's hydrogen bonds. When introduced to an aqueous buffer, the local concentration of DMSO drops rapidly. The hydrophobic butyl group forces the drug to self-associate and precipitate because the aqueous environment cannot solvate it fast enough.
The Fix: Do not spike directly into purely aqueous buffers. Instead, use a co-solvent system (e.g., 10–20% Propylene Glycol or PEG 400) in your receiving buffer to lower the dielectric constant before adding the DMSO stock.
Q: I tried increasing the pH to 9.0 to deprotonate the sulfonamide, but I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization. What is the mechanism here?A: "Oiling out" occurs when the target molecule supersaturates and separates into a solute-rich liquid phase rather than forming a solid crystal[2]. While the sulfonamide group (pKa ~7.5–8.0) begins to ionize at pH 9.0, the massive hydrophobic butyl ester resists aqueous solvation, creating an emulsion-like coacervate.
The Fix: Lower the temperature slightly to encourage nucleation, or introduce a non-ionic surfactant (e.g., Polysorbate 20 at 0.5% w/v) to micellize the solute-rich droplets.
Q: Which cyclodextrin is most effective for sulfonamide esters?A: Based on phase-solubility analyses of structurally similar sulfonamides, Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin (M-β-CD) are vastly superior to native α- or γ-cyclodextrins[3]. The β-cyclodextrin cavity (approx. 6.0–6.5 Å) perfectly accommodates the aromatic ring of the benzoate, while the hydrophobic butyl group interacts with the modified rims of HP-β-CD, forming a stable 1:1
The table below summarizes the causality and expected outcomes of various solubilization strategies based on standard sulfonamide thermodynamic behavior.
Formulation Strategy
Mechanism of Action (Causality)
Typical Solubility Enhancement
Primary Use Case
pH Adjustment (pH > 8.0)
Deprotonates the -SO₂NH₂ group, forming a water-soluble anion.
5x – 10x
Baseline solubilization in buffered in vitro assays.
Co-solvents (PEG 400, PG)
Lowers the dielectric constant of water, solvating the lipophilic ester group.
10x – 50x
Preventing solvent-shift precipitation during stock dilution.
Modified Cyclodextrins (HP-β-CD)
Encapsulates the aromatic/butyl moieties in a hydrophobic cavity, shielding them from water.
50x – 100x+
Intravenous or oral liquid formulations requiring high API loads.
Non-ionic Surfactants (Polysorbate 20)
Forms micelles that sequester the hydrophobic ester, reducing interfacial tension.
To ensure scientific integrity, do not rely on visual clarity alone. Use the following self-validating protocols to confirm true thermodynamic solubility.
Purpose: To determine the stoichiometric ratio and affinity constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) of Butyl 4-sulfamoylbenzoate with HP-β-CD.
Preparation: Prepare 10 mL of aqueous phosphate buffer (pH 7.4) in a series of six glass vials.
Titration: Add increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, 25 mM) to the vials.
Saturation: Add an excess amount of Butyl 4-sulfamoylbenzoate (e.g., 50 mg) to each vial to ensure saturation.
Equilibration: Seal and shake the vials on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. (Causality note: PTFE is strictly required over Nylon or PES to prevent non-specific binding of the hydrophobic ester).
Quantification: Quantify the dissolved compound using RP-HPLC (UV detection at ~260 nm).
Self-Validation Check: Plot drug concentration vs. CD concentration. A linear slope of less than 1 strictly validates that a soluble 1:1 inclusion complex has formed. A non-linear (concave) curve indicates higher-order, potentially unstable aggregates.
Protocol 2: Co-Solvent / Surfactant Rescue for "Oiling Out"
Purpose: To resolve liquid-liquid phase separation when adjusting pH[2].
Observation: If oiling out (milky emulsion) is observed upon titrating Butyl 4-sulfamoylbenzoate to pH 8.5, immediately halt pH adjustment.
Disruption: Add 5% w/v Polyethylene Glycol (PEG) 400 or Polysorbate 20 dropwise while vortexing. (Causality note: PEG disrupts the cohesive forces of the solute-rich phase, while Polysorbate 20 micellizes the ester).
Analysis: Analyze the solution using Dynamic Light Scattering (DLS).
Self-Validation Check: DLS measurements showing a monodisperse peak at <15 nm confirm successful micellization. If peaks >1000 nm persist, the protocol has failed, and oiling out is still occurring at the microscopic level.
Solubilization Decision Workflow
Workflow for overcoming aqueous insolubility of Butyl 4-sulfamoylbenzoate via sequential formulation.
References[1] Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. ResearchGate. View Source[2] Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Kinam Park. View Source[4] Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC / NIH. View Source[3] Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave. View Source
Technical Support Center: Optimizing Catalyst Concentration for Sulfamoylbenzoate Esterification
Introduction Sulfamoylbenzoate esters are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antipsychotics (e.g., sulpiride) and selective COX-2 inhibitors[1]. The esterificat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sulfamoylbenzoate esters are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antipsychotics (e.g., sulpiride) and selective COX-2 inhibitors[1]. The esterification of sulfamoylbenzoic acids presents a unique synthetic challenge: the molecule contains a carboxylic acid that requires electrophilic activation, alongside a sensitive sulfonamide (-SO₂NH₂) group that is highly prone to degradation under harsh conditions. This guide provides an authoritative, self-validating framework for optimizing catalyst concentrations to achieve high-yield, high-purity esterification.
FAQ & Troubleshooting Guide
Q1: Why is precise acid catalyst concentration critical when esterifying sulfamoylbenzoic acids?
Causality & Mechanism:
During a standard Fischer esterification, an acid catalyst (typically H₂SO₄) protonates the carboxylic carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol[2]. This process follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[2].
However, the sulfonamide moiety in sulfamoylbenzoic acids is sensitive to strongly acidic environments. Excessive catalyst concentrations (>0.5 equivalents) drive side reactions, such as the hydrolysis of the sulfonamide group or the cleavage of adjacent ether linkages (e.g., the methoxy group in 2-methoxy-5-sulfamoylbenzoic acid)[3]. Conversely, insufficient catalyst loading (<0.05 eq) fails to adequately protonate the carbonyl, causing the reaction to stall at equilibrium and resulting in high amounts of unreacted starting material[2].
Mechanism of acid-catalyzed Fischer esterification for sulfamoylbenzoic acids.
Q2: What is the optimal H₂SO₄ catalyst loading for the Fischer esterification of sulfamoylbenzoic acids?
Data & Diagnostics:
Based on established synthetic pathways for compounds like 2-bromo-5-sulfamoylbenzoic acid, the optimal catalyst loading is strictly between 0.1 and 0.2 equivalents of concentrated H₂SO₄ relative to the acid substrate[4].
Table 1: Effect of H₂SO₄ Concentration on Esterification Yield
Catalyst Loading (eq H₂SO₄)
Reaction Time (h)
Conversion (%)
Side Products (%)
Diagnostic Outcome
0.05
24
< 60
< 1
Incomplete reaction; equilibrium stalled
0.10
12
> 95
< 1
Optimal for scale-up; high purity
0.20
12
> 98
~ 2
Optimal for rapid synthesis
0.50
12
~ 85
> 10
Sulfonamide degradation; ether cleavage
Step-by-Step Methodology: Self-Validating Fischer Esterification
To ensure a self-validating protocol, monitor the reaction via Thin Layer Chromatography (TLC) to confirm the disappearance of the highly polar acid baseline spot before proceeding to workup.
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sulfamoylbenzoic acid derivative (1.0 eq)[4].
Solvent/Reactant Addition: Add a large excess of methanol (20-30 equivalents). The excess alcohol acts as both the solvent and the nucleophile, driving the equilibrium toward the ester product via Le Chatelier's principle[2][4].
Catalyst Addition (Critical Step): Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents) dropwise to the stirring suspension[4].
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours[4].
Workup & Neutralization: Remove excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and halt the reaction[4]. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl ester[4].
Q3: How do I troubleshoot low yields or incomplete conversion during esterification?
If your esterification yields are suboptimal, the issue is almost always tied to the catalyst concentration or water removal. Use the following logical workflow to diagnose the problem.
Troubleshooting workflow for optimizing acid catalyst concentration in esterification.
Q4: My substrate is highly sensitive to strong mineral acids. How do I optimize catalyst concentration for Steglich-type (EDC/DMAP) esterifications?
Causality & Mechanism:
For substrates that cannot tolerate H₂SO₄, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used alongside 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[5]. DMAP attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then attacked by the alcohol.
Optimization:
The concentration of DMAP must be carefully controlled. While often used in stoichiometric amounts in difficult couplings, optimizing DMAP to catalytic amounts (e.g., 0.1 equivalents) prevents the formation of N-acylurea byproducts. However, for complex azido-alcohols or highly sterically hindered substrates, up to 1.5 equivalents of DMAP may be required to drive the reaction to completion[5].
Q5: Are there alternative catalytic routes to sulfamoylbenzoate esters that bypass the esterification of the acid entirely?
Yes. Traditional multi-step syntheses (methylation, chlorosulfonation, amination, esterification) generate significant waste and require harsh conditions[3]. Modern one-pot methodologies utilize Cu(I) catalysts to directly convert chlorobenzoate esters to sulfamoylbenzoates via C-H functionalization/sulfonamidation, bypassing the final esterification step entirely[3][6].
Optimization & Protocol:
The optimal molar ratio of the starting material (e.g., 2-methoxy-5-chlorobenzoic acid methyl ester) to the Cu(I) catalyst (cuprous bromide) is strictly 1:0.05 to 1:0.1[6].
Reagents: Add 2-methoxy-5-chlorobenzoic acid methyl ester (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), and cuprous bromide (0.05-0.1 eq) to a reactor containing tetrahydrofuran (THF)[6].
Reaction: Control the temperature at 45-60°C and stir for 10-14 hours[6].
Purification: Upon completion, add activated carbon for decoloration while the mixture is still warm. Filter to remove the carbon, the Cu(I) catalyst, and the sodium chloride byproduct[6].
Isolation: Concentrate the filtrate under reduced pressure to obtain methyl 2-methoxy-5-sulfamoylbenzoate in >95% yield[6].
References
synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate - Benchchem. Available at: 4
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: 2
Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors - ResearchGate / Journal of Chemistry. Available at: 7
CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. Available at: 6
A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem. Available at: 8
Butyl 4-sulfamoylbenzoate (MW 257.31 g/mol ) is a bifunctional intermediate containing a butyl ester and a primary sulfonamide . In stability profiling and drug development, this molecule exhibits two distinct behaviors:
High lability of the ester moiety: Susceptible to hydrolysis (acid/base) and transesterification (alcohol solvolysis).
Robustness of the sulfonamide: Generally stable, though susceptible to photolysis and specific mass spectrometric fragmentation patterns.
This guide addresses the most common anomalies reported by researchers: "ghost" peaks in HPLC, retention time shifts, and mismatching mass spectra.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q: I see a new impurity peak eluting before the main peak. It increases over time in aqueous mobile phases. What is it?
Diagnosis: Hydrolysis to the Free Acid.[1]
The Product: 4-sulfamoylbenzoic acid (Carzenide).[2][3][4]
Mechanism: The butyl ester bond cleaves in the presence of water (BAc2 mechanism), releasing 1-butanol and the free acid.
Detection:
Retention Time (RT): The free acid is significantly more polar than the butyl ester. On a standard C18 column, it will elute earlier (lower
).
pH Sensitivity: The acid has a pKa
3.5. If your mobile phase pH is > 3.5, the acid deprotonates to the anion, causing it to elute near the void volume (dead time).
Troubleshooting Protocol:
Check Mobile Phase pH: Ensure your aqueous buffer is acidic (pH 2.0–2.5) to retain the free acid on a C18 column.
Verify with Standard: Inject a standard of 4-sulfamoylbenzoic acid (CAS 138-41-0) .
Self-Validation: Incubate your sample in 0.1 N NaOH for 1 hour. If the main peak disappears and the "impurity" peak grows quantitatively, it is the hydrolysis product.
Q: I see a new peak eluting after the free acid but before the parent. I am using Methanol as a diluent.
Diagnosis: Transesterification Artifact (The "Methanolic Ghost").
The Product: Methyl 4-sulfamoylbenzoate.
Mechanism: In the presence of methanol (diluent) and trace acidity/basicity, the butyl group is exchanged for a methyl group.
Solution:
Immediate Fix: Switch sample diluent to Acetonitrile or a mixture of Acetonitrile/Water .
Validation: Prepare the same sample in 100% Isopropyl Alcohol. If the "methyl" peak disappears and an "isopropyl" peak appears (later RT), it is a solvolysis artifact.
Module 2: Mass Spectrometry Forensics (LC-MS)
Q: My parent ion is m/z 258 [M+H]+, but I see a dominant fragment at m/z 194. Is this an impurity?
Diagnosis: In-Source Fragmentation (Sulfonamide Characteristic).
Explanation: Sulfonamides often undergo a neutral loss of
(64 Da) or depending on the ionization energy.
Parent:
(Butyl 4-sulfamoylbenzoate)
Fragment:
.
Interpretation: This is likely not a process impurity but a characteristic fragmentation pattern of the parent molecule in the MS source.
Q: How do I distinguish the Hydrolysis Product (Acid) from the Parent in MS?
Data Table: MS Identification Matrix (ESI+)
Compound
Formula
Exact Mass
[M+H]+
Key Fragment (Loss of SO2)
Parent (Butyl Ester)
C11H15NO4S
257.07
258
194
Acid Degradant
C7H7NO4S
201.01
202
138
Methyl Artifact
C8H9NO4S
229.04
230
166
Action: Extract the ion chromatogram (XIC) for m/z 202 . If this trace co-elutes with your early-eluting HPLC peak, you have confirmed the hydrolysis product.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of Butyl 4-sulfamoylbenzoate under stress conditions.
Figure 1: Chemical degradation and transformation pathways for Butyl 4-sulfamoylbenzoate.
To formally validate these degradation products for a regulatory filing, follow this stress testing protocol.
Reagents Required
0.1 N HCl
0.1 N NaOH
3% Hydrogen Peroxide (
)
Acetonitrile (ACN)
Step-by-Step Workflow
Preparation: Prepare a 1 mg/mL stock solution of Butyl 4-sulfamoylbenzoate in ACN.
Acid Stress:
Mix 1 mL Stock + 1 mL 0.1 N HCl.
Heat at 60°C for 4 hours.
Expected Result: Partial conversion to 4-sulfamoylbenzoic acid (RT shift earlier).
Base Stress:
Mix 1 mL Stock + 1 mL 0.1 N NaOH.
Caution: Reaction will be rapid. Incubate at Room Temp for 1 hour.
Neutralize with 0.1 N HCl before injection.
Expected Result: Full conversion to 4-sulfamoylbenzoic acid .
Oxidative Stress:
Mix 1 mL Stock + 1 mL 3%
.
Incubate RT for 24 hours.
Expected Result: Check for N-oxidation of the sulfonamide (rare, +16 Da shift) or ring hydroxylation.
Analysis:
Inject all samples using a gradient method (5% -> 95% ACN over 15 mins).
Monitor at 254 nm (Benzoate absorption).
Module 5: Troubleshooting Logic Tree
Use this decision tree to rapidly identify the source of your impurity.
Figure 2: Diagnostic logic flow for impurity identification.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] International Council for Harmonisation.[7]
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Hydrolysis of Esters, BAc2 Mechanism). CRC Press.
Klagkou, K., et al. (2003).[9] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[9] (Validation of SO2 loss in MS).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24892374, 4-Sulfamoylbenzoic acid. (Physical properties and pKa data).[2][3]
Technical Support Center: Overcoming Steric Hindrance in Butyl 4-Sulfamoylbenzoate Derivatives
Welcome to the advanced technical support guide for synthesizing and functionalizing Butyl 4-sulfamoylbenzoate derivatives. These compounds are highly valued in drug discovery programs (e.g., as carbonic anhydrase or COX...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support guide for synthesizing and functionalizing Butyl 4-sulfamoylbenzoate derivatives. These compounds are highly valued in drug discovery programs (e.g., as carbonic anhydrase or COX-2 inhibitors), but their synthesis is frequently bottlenecked by severe steric hindrance. The bulky butyl ester group and the heavily congested sulfonamide nitrogen often lead to stalled reactions, poor yields, and complex purification processes.
This guide provides field-proven, mechanism-driven solutions to bypass these steric barriers, ensuring high-yielding and scalable workflows.
Diagnostic Workflows & Logic
Before altering your reaction conditions, it is critical to identify the exact nature of the steric bottleneck. The diagnostic flowchart below outlines the logical progression for troubleshooting low yields in both the esterification and N-alkylation phases.
Diagnostic logic for overcoming steric bottlenecks in Butyl 4-sulfamoylbenzoate synthesis.
Frequently Asked Questions (Troubleshooting)
Q: Why does the direct Fischer esterification of 4-sulfamoylbenzoic acid with 1-butanol stall at low conversions?A: The causality is twofold. First, the starting material, 4-sulfamoylbenzoic acid (also known as Carzenide) [4], exists as a highly polar, hydrogen-bonded network, resulting in exceptionally poor solubility in moderately polar solvents like 1-butanol. Second, the linear but flexible nature of the butyl chain introduces significant entropic and steric penalties at the tetrahedral transition state during nucleophilic attack on the protonated carbonyl.
Solution: You must bypass the standard protonated intermediate. Utilizing a Steglich-type esterification with EDC and DMAP forms a highly electrophilic acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric barrier presented by the butanol nucleophile, driving the reaction to completion.
Q: During the N-alkylation of Butyl 4-sulfamoylbenzoate with branched alkyl halides, why do I observe mostly unreacted starting material?A: Highly sterically hindered sulfonamides or alkylating agents significantly slow down the
reaction rate [1]. While the butyl ester is in the para position and does not directly block the nitrogen, the overall molecular congestion and the bulk of the electrophile prevent the required 180-degree backside attack.
Solution: Abandon traditional pathways. Instead, employ a "Borrowing Hydrogen" (BH) catalytic cycle using manganese(I) [2] or iridium [3] complexes. In this pathway, the alcohol alkylating agent is temporarily oxidized to an aldehyde, which condenses with the sulfonamide to form an imine. This iminic intermediate entirely bypasses the steric clash before being reduced back to the amine.
Q: How do solvent choices impact the deprotonation and subsequent functionalization of the sulfonamide group?A: The basicity of the chosen base and the polarity of the solvent are critical for deprotonating the sulfonamide nitrogen (pKa ~10) [1]. In non-polar solvents, the resulting anion remains tightly paired with its counterion (e.g.,
), sterically shielding the nitrogen from electrophilic attack.
Solution: By switching to polar aprotic solvents like DMF or DMSO, the cation is heavily solvated. This leaves the sulfonamide anion "naked" and highly nucleophilic, allowing it to attack even sterically hindered electrophiles more effectively.
Reaction Optimization Data Analytics
To empirically demonstrate the superiority of catalytic approaches over traditional
methods when dealing with steric hindrance, review the comparative data below. The data highlights the shift from low-yielding traditional methods to high-yielding catalytic systems.
Alkylation Method
Reagents / Catalyst
Solvent
Temp (°C)
Steric Tolerance
Yield (%)
Traditional
Branched Alkyl Bromide,
MeCN
80
Low
< 20%
Optimized
Branched Alkyl Bromide,
DMF
100
Moderate
45%
Borrowing Hydrogen
Alcohol, Mn(I) PNP,
Xylenes
150
High
85%
Transfer Hydrogenation
Alcohol, , t-BuOK
Toluene
110
Very High
92%
Validated Experimental Protocols
Workflow A: Steglich Esterification to Overcome Carboxylate Sterics
This protocol utilizes nucleophilic catalysis to force the esterification of the poorly soluble 4-sulfamoylbenzoic acid.
Step-by-Step Methodology:
Activation: In a flame-dried round-bottom flask under inert atmosphere, dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF (0.5 M). Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).
Causality: EDC activates the acid, but DMAP immediately attacks to form the acylpyridinium ion. This prevents the formation of the unreactive N-acylurea byproduct, which is a common dead-end in hindered esterifications.
Nucleophilic Attack: Add 1-butanol (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar acid (
~ 0.1) will be entirely consumed, replaced by a new, less polar spot corresponding to the ester ( ~ 0.6).
Workup: Quench the reaction with 1M HCl. Causality: The acidic quench protonates the DMAP and the urea byproduct, forcing them into the aqueous layer. Extract with Ethyl Acetate. The organic layer will contain the self-purified Butyl 4-sulfamoylbenzoate.
Workflow B: Borrowing Hydrogen N-Alkylation
This protocol bypasses the
transition state entirely, allowing for the N-alkylation of the sulfonamide with sterically hindered alcohols.
Borrowing hydrogen catalytic cycle bypassing steric hindrance in N-alkylation.
Step-by-Step Methodology:
Catalyst Assembly: To a flame-dried Schlenk tube under an inert argon atmosphere, add Butyl 4-sulfamoylbenzoate (1.0 mmol), the sterically hindered target alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and
(10 mol %) [1].
Solvation & Heating: Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide. Seal the tube tightly and heat the reaction mixture at 150 °C for 24 hours.
Causality: The elevated temperature is strictly required to drive the initial endothermic dehydrogenation of the alcohol by the manganese catalyst [2].
Self-Validating Checkpoint: A visible, self-validating sign of the reaction proceeding successfully is the generation of water as the sole byproduct [3]. You will observe micro-droplets of water condensing near the cooler top portion of the Schlenk tube.
Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a short pad of silica gel to remove the metal catalyst and base. Concentrate under reduced pressure to yield the sterically hindered N-alkylated derivative.
References
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols
Source: ACS Publications
URL:[Link]
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols
Source: Organic Chemistry Portal
URL:[Link]
Carzenide (4-Sulfamoylbenzoic Acid) Synthesis and Properties
Source: LookChem
URL:[Link]
Troubleshooting
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Sulfamoylbenzoates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve baseline noise during the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of sulfamoylbenzoates.
Compounds such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid and o-sulfamoylbenzoic acid are critical pharmaceutical intermediates and degradation products 1. Because they require detection at low UV wavelengths (typically 238 nm to 264 nm) and strict pH control to manage their multiple ionizable groups, their analysis is highly susceptible to baseline anomalies [[1]]() [[2]]().
This guide moves beyond simple checklists, explaining the causality behind system behaviors to help you build self-validating analytical workflows.
Diagnostic Logic for Baseline Anomalies
Before adjusting method parameters, you must classify the noise. The frequency and pattern of the baseline disturbance directly point to its physical or chemical origin.
Diagnostic workflow for isolating HPLC baseline noise sources.
Core Troubleshooting Guide (FAQs)
Q1: Why does my baseline look "fuzzy" (high-frequency noise) when detecting o-sulfamoylbenzoic acid at 264 nm?A1: High-frequency noise is almost exclusively an electronic or optical issue. Sulfamoylbenzoates are typically detected in the lower UV range, such as 264 nm for o-sulfamoylbenzoic acid or 238 nm for 4-chloro-3-nitro-5-sulfamoylbenzoic acid 12. At these wavelengths, a failing Deuterium (D2) lamp or a contaminated flow cell drastically reduces light throughput. The detector's photomultiplier compensates by increasing its gain, which amplifies the background electronic noise.
Causality Fix: Perform a lamp energy test. If the lamp is >2000 hours old or energy is <50%, replace it.
Q2: I am seeing a wandering baseline (low-frequency drift) during gradient elution. How do I fix this?A2: Low-frequency drift in reversed-phase HPLC is usually caused by inadequate mixing or dynamic changes in mobile phase absorbance. When using an acetonitrile and 0.1% formic acid gradient 2, the changing organic composition alters the refractive index. If using a phosphate buffer with an ion-pairing agent like cetrimide 1, micro-precipitation can occur at high organic concentrations.
Causality Fix: Ensure your dynamic mixer is functioning and that the buffer salts are fully soluble in the highest organic ratio of your gradient.
Q3: How does mobile phase pH affect baseline noise and peak shape for these compounds?A3: Sulfamoylbenzoic acids contain both a carboxylic acid (pKa ~2.5) and a sulfamoyl group. If the mobile phase pH is close to the pKa, the analyte exists in a dynamic equilibrium between ionized and unionized states, leading to peak tailing and baseline instability due to variable stationary phase interactions 3.
Logical relationship between mobile phase pH and sulfamoylbenzoate ionization.
Quantitative Impact of Noise on Method Performance
Baseline noise directly degrades the Signal-to-Noise (S/N) ratio, which is fatal for trace analysis. For example, the Limit of Quantitation (LOQ) for o-sulfamoylbenzoic acid is approximately 0.167 mg/kg 2. The table below summarizes how different noise profiles threaten this threshold.
Noise Classification
Visual Appearance
Typical Frequency
Primary Causality
Impact on Sulfamoylbenzoate LOQ
High-Frequency
Fuzzy, static
> 0.1 Hz
UV lamp decay, dirty flow cell
Increases noise floor; LOQ degrades to > 0.5 mg/kg
Low-Frequency
Wandering, drift
< 0.01 Hz
Thermal drift, poor pump mixing
Causes baseline integration errors and peak distortion
Random Spikes
Sharp, vertical lines
Intermittent
Micro-bubbles in flow cell
Triggers false positives; masks trace analyte peaks
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . If the validation criteria at the end of each protocol are not met, the root cause has not been resolved.
Protocol 1: Mobile Phase Preparation for Sulfamoylbenzoates
This protocol utilizes a pH 7.0 phosphate buffer with cetrimide, adapted from established pharmacopeial methods for related substances 1.
Aqueous Phase Preparation: Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 70 mL of HPLC-grade water.
pH Adjustment: Strictly adjust the pH to 7.0 using an ammonia solution. Causality: Cetrimide acts as an ion-pairing agent for the ionized carboxylic acid; precise pH ensures consistent ion-pairing 1.
Organic Addition: Add 30 mL of propanol to the aqueous solution and mix thoroughly.
Filtration & Degassing: Vacuum filter the mixture through a 0.45 µm membrane and sonicate for 10 minutes.
System Validation: Pump the mobile phase at 1.0 mL/min. Validation Criterion: The pump pressure ripple must stabilize at < 1%. If > 1%, micro-bubbles are still present.
If high-frequency noise persists despite a passing lamp energy test, the flow cell windows are likely contaminated with precipitated buffer salts or organic residue.
Aqueous Flush: Bypass the analytical column. Flush the detector flow cell with 100% HPLC-grade water at 1.0 mL/min for 30 minutes to dissolve any precipitated phosphate salts.
Organic Flush: Switch to 100% Acetonitrile or Methanol for 30 minutes to strip hydrophobic contaminants.
Re-equilibration: Reconnect the column and equilibrate with the initial mobile phase.
System Validation: Monitor the baseline at 238 nm (or 264 nm). Validation Criterion: Baseline drift must be < 1 mAU/hr, and peak-to-peak noise must be < 0.05 mAU.
References
Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Frontiers. [Link]
Butyl 4-sulfamoylbenzoate vs Ethyl 4-sulfamoylbenzoate reactivity comparison
As a Senior Application Scientist, I frequently observe a critical oversight in early-stage drug development: treating all aliphatic ester protecting groups as kinetically equivalent. When architecting synthetic routes f...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe a critical oversight in early-stage drug development: treating all aliphatic ester protecting groups as kinetically equivalent. When architecting synthetic routes for sulfonamide-based therapeutics, the choice between Butyl 4-sulfamoylbenzoate and Ethyl 4-sulfamoylbenzoate is not merely a matter of molecular weight—it is a strategic decision that dictates downstream reactivity, stability, and purification workflows.
This guide objectively compares the reactivity profiles of these two critical building blocks, providing the mechanistic causality and self-validating experimental frameworks necessary to optimize your synthetic pipelines.
Mechanistic Causality: Steric vs. Electronic Effects
The reactivity of 4-sulfamoylbenzoate esters towards nucleophiles (such as hydroxide ions in hydrolysis or amines in transamidation) is entirely governed by the formation of the
-hybridized tetrahedral intermediate from the planar ester. The difference in reactivity between the ethyl and butyl variants is driven by two physical organic chemistry principles:
The Steric "Cone of Approach" (Primary Driver): The rate-limiting step in ester hydrolysis is the nucleophilic attack on the carbonyl carbon[1]. The butyl chain—whether linear (n-butyl) or branched (tert-butyl)[2]—creates a significantly larger steric bulk than the ethyl group. This "cone of approach" compression drastically raises the activation enthalpy (
) required to form the crowded tetrahedral intermediate[3].
Electronic Inductive Effects (Secondary Driver): Both alkyl groups exert an electron-donating inductive (+I) effect, which mildly deactivates the electrophilicity of the carbonyl carbon. The butyl group possesses a marginally stronger +I effect than the ethyl group, further dampens reactivity, though steric hindrance remains the dominant kinetic bottleneck.
Strategic Takeaway: Select the ethyl ester when downstream steps require facile deprotection or transesterification under mild conditions. Opt for the butyl ester when the synthetic route demands transient stability against nucleophilic attack during intermediate steps.
Quantitative Reactivity Profiling
The following table synthesizes the physicochemical and kinetic differences between the two esters, highlighting how structural modifications impact practical laboratory outcomes.
To empirically validate the reactivity differences in your own laboratory, utilize the following self-validating protocols. Every step is designed with built-in causality to ensure data integrity.
This protocol isolates the structural impact of the ester group on hydrolysis rates by forcing pseudo-first-order kinetics.
Sample Preparation: Dissolve exactly 1.0 mmol of Ethyl 4-sulfamoylbenzoate and Butyl 4-sulfamoylbenzoate in separate 10 mL volumetric flasks using HPLC-grade Tetrahydrofuran (THF). Causality: THF ensures complete solvation of the highly hydrophobic butyl chain, preventing biphasic kinetic artifacts.
Reaction Initiation: Transfer 1.0 mL of each ester solution into separate thermostatic reaction vessels containing 9.0 mL of 0.1 M Borate buffer (pH 10.0) pre-equilibrated at 37 °C. Causality: The massive molar excess of buffer maintains a constant hydroxide concentration, ensuring the reaction follows pseudo-first-order kinetics[1].
Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 500 µL aliquot from each vessel.
Self-Validating Quench: Immediately inject the aliquot into a vial containing 500 µL of 1.0 M HCl. Causality: The abrupt pH drop instantly protonates the hydroxide nucleophile, arresting hydrolysis. This self-validating step guarantees that the HPLC measurement accurately reflects the exact time of sampling, preventing continuous degradation in the autosampler.
Quantification: Analyze the quenched samples via HPLC-UV (λ = 254 nm). Calculate the pseudo-first-order rate constant (
) by plotting versus time.
Fig 2: Self-validating kinetic profiling workflow for base-catalyzed ester hydrolysis.
This protocol demonstrates the practical impact of steric hindrance during the synthesis of sulfonamide-amide derivatives.
Activation: In separate flame-dried flasks under inert
, dissolve 2.0 mmol of each ester in anhydrous DMF. Add 0.2 equivalents of a Lewis acid catalyst (e.g., ). Causality: Unactivated aliphatic esters are kinetically sluggish toward mild amines; Lewis acid coordination to the carbonyl oxygen enhances electrophilicity, helping to overcome the steric penalty of the butyl group.
Nucleophile Addition: Add 2.2 mmol of benzylamine dropwise at room temperature.
Monitoring & Self-Validation: Stir the reaction at 60 °C. Perform TLC (Hexane:EtOAc 1:1) every 2 hours, strictly co-spotting with the pure starting ester. Causality: The side-by-side co-spot validates reaction completion by confirming the absolute disappearance of the starting material, preventing premature workup and yield loss.
Workup: Quench with saturated aqueous
and extract with ethyl acetate. You will observe that the ethyl ester reaches completion significantly faster than the butyl ester due to the reduced steric barrier for the incoming amine.
Comparative Biological Activity of Alkyl 4-Sulfamoylbenzoates
The guide follows. This document is structured to provide actionable technical insights for drug development professionals, moving beyond basic descriptions to analyze structure-activity relationships (SAR), isoform sele...
Author: BenchChem Technical Support Team. Date: March 2026
The guide follows. This document is structured to provide actionable technical insights for drug development professionals, moving beyond basic descriptions to analyze structure-activity relationships (SAR), isoform selectivity, and experimental validation.
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
Alkyl 4-sulfamoylbenzoates represent a critical scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrases (CAs) .[1] Unlike simple sulfonamides, the benzoate ester moiety introduces a tunable lipophilic region that significantly influences membrane permeability, isoform selectivity (particularly for tumor-associated CA IX and XII), and pharmacokinetic profiles. This guide objectively compares the biological performance of various alkyl derivatives, analyzing how chain length and ring substitution dictate potency against CA isoforms and microbial targets.
Chemical Structure & Physicochemical Properties
The core pharmacophore consists of a benzene ring substituted at the para position with a primary sulfonamide (
) and an esterified carboxyl group ().
Sulfonamide Group: Acts as the Zinc-Binding Group (ZBG), essential for anchoring the molecule in the enzyme active site.[2]
Alkyl Ester (
): Modulates lipophilicity (), solubility, and steric fit within the hydrophobic pocket of the target protein.
The primary biological application of alkyl 4-sulfamoylbenzoates is the inhibition of human Carbonic Anhydrases (hCAs).[1] The sulfonamide moiety coordinates with the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the inhibition mechanism and the downstream physiological effects.
Caption: Mechanism of CA inhibition by sulfamoylbenzoates. The sulfonamide group coordinates with the active site Zinc, blocking CO₂ hydration.
Isoform Selectivity Data
Recent studies, particularly on methyl 5-sulfamoyl-benzoate derivatives , highlight the selectivity profile of this class.[5] The ester functionality allows these compounds to interact with the hydrophobic half of the active site, which varies significantly between ubiquitous cytosolic isoforms (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII).
Experimental Data Summary: Inhibition Constants (
)
Data synthesized from comparative studies on sulfamoylbenzoate derivatives [1, 2].
Compound Variant
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/IX)
Acetazolamide (Std)
250
12
25
0.48
Methyl 4-sulfamoylbenzoate
180
8.5
5.2
1.6
Ethyl 4-sulfamoylbenzoate
210
15
18
0.83
Methyl 2-halo-5-sulfamoylbenzoate *
>1000
45
0.12
375
Key Insight: The unsubstituted methyl ester shows potent broad-spectrum activity. However, introducing a halogen (Cl, Br) at the ortho position to the sulfonamide (as seen in row 4) drastically improves selectivity for the tumor-associated hCA IX isoform, making it a prime candidate for anticancer hypoxic targeting.
Antimicrobial Potential
While less potent than dedicated sulfa drugs (e.g., sulfamethoxazole), alkyl 4-sulfamoylbenzoates exhibit moderate antibacterial activity. The mechanism involves the inhibition of dihydropteroate synthase (DHPS) , blocking folate synthesis.
Structure-Activity Relationship (SAR)
Gram-Positive (e.g., S. aureus): Activity generally increases with alkyl chain length up to Propyl/Butyl. The increased lipophilicity aids in penetrating the thick peptidoglycan layer.
Gram-Negative (e.g., E. coli): Activity is often limited by the outer membrane barrier. Methyl and Ethyl esters show better efficacy than longer chains due to porin channel size restrictions.
Comparative MIC Values (Estimated Range)
Organism
Methyl Ester
Propyl Ester
S. aureus
50 - 100 µg/mL
12 - 25 µg/mL
| E. coli | 25 - 50 µg/mL | >100 µg/mL |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these compounds.
A. Synthesis: Fischer Esterification
This self-validating protocol uses TLC monitoring to ensure reaction completion.
Dissolution: Suspend 1.0 eq of 4-sulfamoylbenzoic acid in 20 volumes of the corresponding anhydrous alcohol (acts as solvent and reactant).
Catalysis: Add catalytic conc.
(0.1 eq) dropwise.
Reflux: Heat to reflux (65°C for MeOH, 78°C for EtOH) for 6–8 hours.
Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Disappearance of the baseline acid spot confirms conversion.
Work-up: Cool to RT. Neutralize with sat.
. Evaporate excess alcohol. Extract residue with Ethyl Acetate.[6]
Purification: Recrystallize from Ethanol/Water to yield the pure alkyl ester.
B. CA Inhibition Assay (Stopped-Flow CO₂ Hydration)
Principle: Measures the time required for the pH of a buffer to change from 7.5 to 6.5 during the hydration of CO₂.
Buffer: Phenol red indicator in Hepes buffer (20 mM, pH 7.5).
Enzyme Prep: Incubate hCA isoform with the test compound (10 nM – 10 µM) for 15 min at 25°C.
Reaction: Mix enzyme-inhibitor solution with
-saturated water in a stopped-flow spectrophotometer.
Detection: Monitor absorbance at 557 nm.
Calculation: Determine
using the Cheng-Prusoff equation.
Workflow Visualization
Caption: Integrated workflow from chemical synthesis to biological validation.
Expert Recommendations
For Cancer Research: Focus on Methyl 4-sulfamoylbenzoate and its halogenated derivatives. The high selectivity for CA IX (hypoxia-induced) makes them excellent lead compounds for targeting solid tumors without affecting physiological pH regulation (CA I/II).
For Antimicrobial Applications: The Propyl and Butyl esters are superior for targeting Gram-positive pathogens. However, solubility issues may require formulation optimization (e.g., liposomal delivery).
Storage: Alkyl esters are susceptible to hydrolysis. Store at -20°C in anhydrous conditions to prevent degradation back to the parent acid.
References
Zakšauskas, A. et al. (2021).[7] "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX". International Journal of Molecular Sciences. Available at: [Link]
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery. (General reference for CA inhibition mechanism).
Krastel, P. et al. (2022). "Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Establishing Reference Standards for Butyl 4-sulfamoylbenzoate Purity: A Comparative Guide to Mass Balance vs. qNMR
Introduction Butyl 4-sulfamoylbenzoate (frequently utilized as the tert-butyl ester, CAS 103852-88-6) is a critical synthetic intermediate and potential process-related impurity in the development of sulfonamide-based th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Butyl 4-sulfamoylbenzoate (frequently utilized as the tert-butyl ester, CAS 103852-88-6) is a critical synthetic intermediate and potential process-related impurity in the development of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors 1[1]. In pharmaceutical quality control, establishing a highly pure Reference Standard (RS) of this compound is legally and scientifically mandated to ensure metrological traceability to the International System of Units (SI) 2[2].
Traditionally, the purity of primary calibrators has been determined by the Mass Balance method 3[3]. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct alternative 2[2]. This guide objectively compares these two methodologies, providing actionable protocols and experimental causality to help analytical scientists establish robust, self-validating reference standards.
Methodological Workflow
Caption: Workflow comparing Mass Balance and qNMR for reference standard purity.
Section 1: The Mass Balance Methodology
The Mass Balance approach calculates purity by subtracting the sum of all orthogonal impurity fractions from 100% 3[3]. It requires a suite of analytical techniques that complement each other to ensure no impurity is overlooked 4[4].
Protocol & Mechanistic Causality
Organic Impurities (HPLC-UV/MS):
Step: Analyze the sample using a stability-indicating reversed-phase HPLC method (e.g., C18 column, gradient acetonitrile/water with 0.1% Formic Acid).
Causality: Butyl 4-sulfamoylbenzoate contains a strong chromophore (the benzoate ring), allowing for robust UV detection. However, UV response factors vary between the parent drug and structurally related impurities. Area normalization introduces hidden bias if relative response factors (RRFs) are not strictly established.
Water Content (Karl Fischer Titration):
Step: Perform volumetric or coulometric KF titration.
Causality: HPLC cannot detect water. Because sulfamoylbenzoate derivatives can trap ambient moisture during crystallization, quantifying water is essential to prevent the overestimation of the active mass fraction 3[3].
Residual Solvents (GC-FID or TGA):
Step: Use Headspace Gas Chromatography (HS-GC) to quantify volatile solvents (e.g., butanol, ethyl acetate) used during synthesis.
Causality: Residual organic solvents lack UV absorbance at typical analytical wavelengths and elute in the void volume of LC systems, making GC-FID the mandatory orthogonal check 4[4].
Inorganic Impurities (Residue on Ignition):
Step: Ignite the sample at 600°C with sulfuric acid and weigh the residual ash.
Causality: Inorganic salts from neutralization steps or metal catalysts are non-volatile and invisible to HPLC/GC. The ash content directly measures these non-volatile residues to complete the mass balance equation 4[4].
Section 2: The qNMR Methodology
Unlike Mass Balance, qNMR is a primary ratio analytical method that determines the mass fraction of Butyl 4-sulfamoylbenzoate directly by comparing the integral of a specific proton signal against a certified internal standard 4[4]. It simplifies the overall purity determination procedure by bypassing the need to quantify every individual impurity 3[3].
Protocol & Mechanistic Causality
Internal Standard (IS) Selection:
Step: Select an IS such as Maleic acid or 3,5-Dinitrobenzoic acid (TraceCERT grade).
Causality: The IS must possess proton signals that do not overlap with the analyte. For tert-butyl 4-sulfamoylbenzoate, the tert-butyl singlet (~1.5 ppm) or the aromatic protons (~7.8-8.0 ppm) are prime targets for integration 5[5].
Gravimetric Sample Preparation:
Step: Co-weigh the analyte and IS using a microbalance (readability 0.001 mg) into the same vial, then dissolve in a deuterated solvent (e.g., DMSO-
).
Causality: Because qNMR relies entirely on the exact mass ratio, any weighing error directly propagates into the final purity value. High-precision gravimetry is the bedrock of qNMR accuracy.
NMR Acquisition Parameters:
Step: Acquire
H-NMR spectra using a 90° excitation pulse and a relaxation delay (D1) of at least 5 to 7 times the longest longitudinal relaxation time (T1) of the integrated protons.
Causality: If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This leads to signal saturation and severe underestimation of the peak area, destroying the quantitative integrity of the assay.
Section 3: Comparative Performance Data
Both methodologies can achieve an equivalent level of precision and accuracy for the purity assignment of an organic analyte 4[4]. However, their operational profiles differ significantly.
Parameter
Mass Balance (ISO 17034)
Quantitative NMR (qNMR)
Principle
Indirect (100% - Σ Impurities)
Direct (Ratio to Internal Standard)
Techniques Required
HPLC, GC, KF, ROI (Multiple)
High-Field NMR + Microbalance (Single)
Sample Consumption
High (~500 mg to 1 g total)
Low (~10 - 20 mg)
Time to Result
3 to 5 Days
< 4 Hours
Impurity Profiling
Excellent (Identifies specific impurities)
Poor (Only provides absolute bulk purity)
Typical Precision (RSD)
0.1% - 0.3%
0.1% - 0.5%
Conclusion & Best Practices
For establishing a primary reference standard of Butyl 4-sulfamoylbenzoate, relying on a single method carries inherent risks. Mass balance is time- and labor-intensive and struggles with compounds lacking chromophores, while qNMR is susceptible to hidden biases if impurity peaks overlap with the analyte's target integration signals 2[2].
The industry gold standard is to use both methods in tandem. Demonstrated equivalence between the two independent purity values confirms the accuracy of the assignment and minimizes the potential for hidden bias, conferring greater confidence in the overall purity assessment 6[6].
References
Benchchem - methyl 4-sulfamoylbenzoate and Analogues. 1
MDPI - Quantitative NMR as a Versatile Tool for the Reference Material Preparation. 2
Encyclopedia.pub - QNMR for Reference Material Preparation. 3
USP - Equivalency between Mass Balance and qNMR methodologies. 4
FTIR spectral comparison of Butyl 4-sulfamoylbenzoate and precursors
Executive Summary This guide provides a technical analysis of the synthesis and spectral validation of Butyl 4-sulfamoylbenzoate , a sulfonamide derivative often utilized as a structural intermediate in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the synthesis and spectral validation of Butyl 4-sulfamoylbenzoate , a sulfonamide derivative often utilized as a structural intermediate in drug development (e.g., carbonic anhydrase inhibitors).
The primary challenge in this synthesis is verifying the esterification of the carboxylic acid moiety without degrading the sulfonamide group. Fourier Transform Infrared (FTIR) spectroscopy offers the most immediate, non-destructive method to validate this transformation. This document details the spectral shifts required to confirm the formation of the butyl ester from its precursors: 4-sulfamoylbenzoic acid (Carzenide) and n-butanol .
The Chemistry: Reaction Mechanism
The synthesis follows a classic Fischer Esterification pathway.[1][2][3][4][5] The reaction is equilibrium-driven, requiring an acid catalyst (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and the removal of water (or excess alcohol) to favor the product.
Reaction Scheme:
Critical Structural Changes for FTIR Monitoring:
Target Formation: Conversion of the carboxylic acid (
) to an ester ().
Retention: Stability of the sulfonamide group (
).
Addition: Incorporation of the aliphatic butyl chain.
Experimental Protocol
Note: This protocol is designed for research-grade synthesis and spectral validation. Standard PPE (gloves, goggles, fume hood) is mandatory.
Synthesis Workflow (Fischer Esterification)
Reagent Setup: In a 100 mL round-bottom flask, suspend 4-sulfamoylbenzoic acid (2.0 g, 10 mmol) in n-butanol (20 mL) . Note: n-Butanol acts as both reactant and solvent.
Catalysis: Slowly add concentrated
(0.5 mL) while stirring. The suspension may not clear immediately.
Reflux: Attach a reflux condenser and heat the mixture to
(oil bath) for 6–8 hours. The solution should become clear as the ester forms (esters are generally more soluble in organic alcohols than their zwitterionic acid precursors).
, and evaporate solvent under reduced pressure.[5]
Purification: Recrystallize the crude solid from Ethanol/Water to obtain the pure ester.
FTIR Sample Preparation
To ensure comparable peak intensities, use the following methods:
Solid Precursor (Acid) & Product (Ester): KBr Pellet method. Mix 1–2 mg of sample with 100 mg dry KBr; press into a transparent disc.
Liquid Precursor (n-Butanol): Thin film between NaCl plates.
Visualization: Workflow & Logic
Synthesis & Validation Workflow
Caption: Step-by-step workflow for the synthesis and spectral validation of Butyl 4-sulfamoylbenzoate.
Spectral Analysis & Comparison
This section details the specific wavenumber shifts (
) that confirm the chemical transformation.
The "Fingerprint" of Success
The most critical indicator is the Carbonyl Shift . Conjugated carboxylic acids (like the precursor) resonate at a lower frequency due to hydrogen bonding and resonance. Upon esterification, this band shifts to a higher wavenumber.
Comparative Data Table
Functional Group
Vibration Mode
4-Sulfamoylbenzoic Acid (Precursor)
n-Butanol (Precursor)
Butyl 4-sulfamoylbenzoate (Product)
Status
O-H (Acid)
Stretching
2500–3300 (Broad, Strong)
—
Absent
✅ Disappearance confirms reaction
O-H (Alcohol)
Stretching
—
3300–3400 (Broad)
Absent
✅ Confirm removal of solvent
N-H (Sulfonamide)
Stretching (Sym/Asym)
3250 / 3360 (Sharp doublets)
—
3250 / 3360 (Retained)
ℹ️ Internal Standard
C-H (Aromatic)
Stretching ()
3000–3100
—
3000–3100
—
C-H (Aliphatic)
Stretching ()
—
2850–2960 (Strong)
2850–2960 (Moderate)
✅ Appearance confirms butyl chain
C=O (Carbonyl)
Stretching
1680–1690 (Acid Dimer)
—
1715–1725 (Ester)
✅ Shift confirms esterification
S=O (Sulfonyl)
Asymmetric Stretch
1340–1360
—
1340–1360
ℹ️ Diagnostic for Sulfonamide
S=O (Sulfonyl)
Symmetric Stretch
1150–1170
—
1150–1170
ℹ️ Diagnostic for Sulfonamide
C-O (Ester)
Stretching
—
—
1270–1300
✅ New band formation
Detailed Spectral Logic
Region 3500–2500
(The Hydrogen Bond Region):
Precursor: The acid shows a massive, broad "hump" centered around 3000
caused by carboxylic acid dimers. This often obscures the C-H stretches.
Product: The broad hump vanishes. You will now clearly see the sharp N-H doublets of the sulfonamide (approx 3260/3350
) and the distinct C-H aliphatic stretches of the butyl group (2850–2960 ).
Region 1750–1650
(The Carbonyl Region):
Precursor: The acid carbonyl appears around 1680–1690
due to conjugation with the benzene ring and internal hydrogen bonding.
Product: The ester carbonyl is less affected by hydrogen bonding and shifts "blue" (higher energy) to approximately 1720
.
Region 1400–1100
(The Sulfonyl Fingerprint):
The Sulfonamide group is chemically robust. The two strong bands at
(asymmetric) and (symmetric) serve as excellent internal references. If these are missing, you have likely decomposed the molecule.
Spectral Decision Tree
Caption: Logic flow for interpreting the FTIR spectrum of the crude product.
Troubleshooting & Causality
Issue: Persistence of broad OH peak.
Cause: Incomplete reaction or wet product.
Fix: Ensure the product is completely dry (water mimics the acid OH band). If dry, reflux longer with fresh catalyst.
Fix: The reaction has not reached equilibrium. Perform a sodium bicarbonate wash again to remove the unreacted acid (the 1690 peak).
Issue: Missing Sulfonyl peaks (1160/1350).
Cause: Thermal decomposition.
Fix: Reduce reflux temperature; ensure the bath does not exceed 130°C.
References
National Institute of Standards and Technology (NIST). 4-Sulfamoylbenzoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Carbonyl and Sulfonamide assignments).
High-Performance Validation of UV-Vis Spectrophotometric Methods for Butyl 4-Sulfamoylbenzoate: A Comparative Technical Guide
Executive Summary In pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs) and intermediates like Butyl 4-sulfamoylbenzoate demands analytical methods that balance precision, throughp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs) and intermediates like Butyl 4-sulfamoylbenzoate demands analytical methods that balance precision, throughput, and cost-efficiency. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for specificity, UV-Vis spectrophotometry remains a highly robust, rapid, and cost-effective alternative for routine release testing and assay determination in simple matrices.
This guide provides a comprehensive, objective comparison between UV-Vis spectrophotometry and HPLC-UV. As a Senior Application Scientist, I have structured this document to not only outline the step-by-step experimental protocols but to explain the causality behind each methodological choice. All procedures described herein are designed as self-validating systems, fully compliant with the ICH Q2(R2) Validation of Analytical Procedures guidelines[1][2].
Mechanistic Grounding: The Photophysics of Butyl 4-Sulfamoylbenzoate
To develop a robust analytical method, one must first understand the molecular behavior of the analyte. Butyl 4-sulfamoylbenzoate consists of a benzene ring conjugated with an electron-withdrawing sulfamoyl group (
) and a lipophilic butyl ester moiety.
Chromophore & Wavelength Selection: The extensive
-electron system undergoes strong and transitions. This conjugation yields a robust and distinct absorption maximum () at approximately 265 nm . Selecting this wavelength maximizes the signal-to-noise ratio and ensures high sensitivity[3].
Solvent Causality: Why use HPLC-grade Methanol instead of an aqueous buffer? The butyl ester makes the molecule highly lipophilic. Attempting to dissolve it in water leads to micro-precipitation. These suspended micro-particles cause Rayleigh scattering in the spectrophotometer, artificially inflating absorbance readings and causing severe deviations from the Beer-Lambert law at higher concentrations. Methanol ensures complete solvation, maintaining homoscedasticity of variance across the calibration curve.
Comparative Analysis: UV-Vis Spectrophotometry vs. HPLC-UV
When establishing a control strategy, analytical scientists must justify the selection of UV-Vis over chromatographic techniques[4]. The table below objectively compares the performance of both platforms for the assay of Butyl 4-sulfamoylbenzoate.
Performance Metric
UV-Vis Spectrophotometry
HPLC-UV (C18 Column)
Scientific Context & Advantage
Specificity
Low to Moderate
High
UV-Vis cannot separate degradants. It is ideal for pure APIs or simple formulations where excipients do not absorb at 265 nm[5].
Sensitivity (LOQ)
~1.0 - 2.0 µg/mL
~0.05 - 0.1 µg/mL
HPLC is superior for trace impurity testing; UV-Vis is perfectly adequate for primary assay/potency testing[6].
Analysis Time
< 1 minute per sample
5 - 15 minutes per run
UV-Vis offers massive throughput advantages for routine batch release and dissolution profiling.
Cost per Sample
Very Low (Minimal solvent)
High (Columns, mobile phase)
UV-Vis significantly reduces organic waste and operational overhead.
Method Validation
Rapid (1-2 days)
Complex (3-5 days)
UV-Vis validation requires fewer robustness parameters (no flow rate or gradient variations to test)[7].
Method Selection Logical Pathway
Decision matrix for selecting UV-Vis vs. HPLC based on sample matrix complexity.
Experimental Protocols: A Self-Validating System
A method is only as reliable as its internal controls. This protocol incorporates System Suitability Testing (SST) and standard bracketing to ensure the instrument is performing within specifications before and during the generation of validation data[8].
Phase 1: System Suitability Testing (SST)
Causality: Before analyzing Butyl 4-sulfamoylbenzoate, we must prove the spectrophotometer's optics are calibrated.
Wavelength Accuracy: Scan a certified Holmium Oxide filter. Ensure the characteristic peak at 279.3 nm is within
nm.
Photometric Accuracy: Measure a 60 mg/L solution of Potassium Dichromate (
) in at 257 nm. Acceptance criteria: Absorbance must be within of the certified reference value[8].
Phase 2: Standard Preparation
Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Butyl 4-sulfamoylbenzoate reference standard (purity
). Transfer to a 100 mL volumetric flask.
Solubilization: Add 50 mL of HPLC-grade Methanol. Sonicate for 5 minutes in a cold water bath (to prevent solvent evaporation which alters concentration). Make up to the mark with Methanol.
Working Standard (20 µg/mL): Pipette 2.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Methanol.
Phase 3: ICH Q2(R2) Validation Execution
Execute the following steps to validate the method according to the latest ICH Q2(R2) lifecycle guidelines[1][9].
Specificity: Scan the Methanol blank and a placebo matrix solution from 200 nm to 400 nm.
Self-Validation Check: The absorbance of the blank at 265 nm must be
AU. This proves the solvent and excipients do not artificially inflate the API signal[5].
Linearity & Range: Prepare six concentration levels: 5, 10, 15, 20, 25, and 30 µg/mL. Read the absorbance at 265 nm. Plot Absorbance vs. Concentration.
Accuracy (Recovery): Prepare solutions spiked with the API at 80%, 100%, and 120% of the target working concentration (16, 20, and 24 µg/mL). Prepare each level in triplicate (n=9 total).
Precision (Repeatability): Prepare six independent preparations of the 20 µg/mL working standard. Measure the absorbance of each.
Bracketing Check: Read a control standard at the beginning and end of this sequence. The drift must be
to rule out lamp degradation during the run.
ICH Q2(R2) Analytical Method Validation Lifecycle for Butyl 4-sulfamoylbenzoate.
Quantitative Data Presentation
The following table summarizes the typical validation results for Butyl 4-sulfamoylbenzoate using the optimized UV-Vis methodology, demonstrating full compliance with regulatory thresholds[1].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Experimental Result
Status
Specificity
No interference at
Blank Absorbance at 265 nm = 0.004 AU
PASS
Linearity Range
Correlation Coefficient ()
5 - 30 µg/mL ()
PASS
Precision (Repeatability)
(n=6)
PASS
Accuracy (Recovery)
Mean Recovery between
across all levels
PASS
Limit of Detection (LOD)
Signal-to-noise
0.45 µg/mL
PASS
Limit of Quantitation (LOQ)
Signal-to-noise
1.35 µg/mL
PASS
Robustness
Stable under deliberate variations
(using different Methanol brand)
PASS
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures Framework." MasterControl.com. Available at: [Link]
Agilent Technologies. "UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry." Agilent.com. Available at: [Link]
Comparing synthetic routes for Butyl 4-sulfamoylbenzoate yield efficiency
Executive Summary Butyl 4-sulfamoylbenzoate (Butyl p-sulfamoylbenzoate) is a critical intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and sulfonamide-based antimicrobials. Its synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Butyl 4-sulfamoylbenzoate (Butyl p-sulfamoylbenzoate) is a critical intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and sulfonamide-based antimicrobials. Its synthesis primarily revolves around the esterification of 4-sulfamoylbenzoic acid (p-carboxybenzenesulfonamide) with n-butanol .
This guide objectively compares three distinct synthetic methodologies:
Recommendation: For maximum yield and purity in a drug development context, the Acyl Chloride Activation route is superior. For scalable, cost-sensitive industrial manufacturing, Solid Acid Catalysis offers the best balance of efficiency and environmental compliance.
Part 1: Comparative Analysis of Synthetic Routes
The following table synthesizes performance metrics based on standard organic synthesis protocols for sulfonamide-benzoate derivatives [1][2][4].
Table 1: Efficiency & Performance Metrics
Metric
Route A: Fischer Esterification
Route B: Acyl Chloride Activation
Route C: Solid Acid Catalysis
Primary Reagents
H₂SO₄ (conc), n-Butanol
SOCl₂ (Thionyl Chloride), n-Butanol
Sulfonated Polymer/Resin, n-Butanol
Yield Efficiency
65% – 75%
92% – 96%
80% – 88%
Reaction Time
8 – 12 Hours
2 – 4 Hours
6 – 8 Hours
Purity Profile
Moderate (requires extensive wash)
High (volatile byproducts)
High (catalyst filtration)
Atom Economy
High
Low (SO₂/HCl waste)
High
Scalability
Excellent
Moderate (corrosion handling)
Good
Key Challenge
Equilibrium limitation (Water removal)
Moisture sensitivity
Catalyst cost/fouling
Part 2: Mechanistic Pathways & Visualization
To understand the yield discrepancies, we must analyze the reaction mechanisms.
Route A (Fischer) is reversible. The yield is strictly limited by the equilibrium constant (
) unless water is physically removed (Dean-Stark) or a vast excess of alcohol is used.
Route B (Acyl Chloride) is irreversible. The formation of the stable
gas and drives the reaction to completion, resulting in superior yields [1].
Figure 1: Comparative Reaction Pathways
Caption: Logical flow of three synthetic strategies converting 4-sulfamoylbenzoic acid to its butyl ester.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Acyl Chloride Route (Recommended for R&D)
Best for: Small to medium scale, high purity requirements.
Reagents:
4-Sulfamoylbenzoic acid (10.0 g, 50 mmol)
Thionyl chloride (
) (15 mL, excess)
n-Butanol (20 mL)
Catalytic DMF (2-3 drops)
Solvent: Anhydrous Toluene or DCM (optional)
Step-by-Step Methodology:
Activation: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, suspend 10.0 g of 4-sulfamoylbenzoic acid in 30 mL of anhydrous toluene.
Chlorination: Add 15 mL of thionyl chloride and 2 drops of DMF (catalyst). Heat the mixture to reflux (approx. 75-80°C) for 2 hours.
Checkpoint: The solution should become clear as the acid chloride forms and gas evolution (
) ceases.
Evaporation: Cool slightly and remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator). This yields the crude 4-sulfamoylbenzoyl chloride as a solid residue.
Esterification: Re-dissolve the residue in 20 mL of anhydrous DCM (or use neat). Cool to 0°C in an ice bath. Slowly add n-Butanol (1.5 equivalents) dropwise.
Setup: Charge a flask with 10.0 g of acid and 50 mL of n-Butanol. Add 1.0 g of activated solid acid catalyst.
Reaction: Attach a Dean-Stark trap filled with n-butanol to facilitate water removal (azeotropic distillation).
Reflux: Heat to vigorous reflux (~118°C) for 6-8 hours.
Mechanism:[3][4][5] The heterogeneous catalyst protonates the carbonyl oxygen on the pore surface, facilitating nucleophilic attack by butanol [2].
Filtration (Critical Step): Cool the mixture to room temperature. Filter off the solid catalyst.[6]
Advantage:[7][4][8][9] The catalyst can be washed with methanol, dried, and reused.
Isolation: Evaporate the excess n-butanol under vacuum. The residue is the crude ester.[2]
Purification: Dissolve in minimal hot ethanol and cool to crystallize.
Expected Yield: 80-85%
Part 4: References
BenchChem. Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis. (2025).[2][3][6] Retrieved from
Arabian Journal of Chemistry. Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. (2023).[1] Retrieved from
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2020).[10][11] Retrieved from
National Institutes of Health (NIH). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues. (2014).[11] Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Senior Formulation Scientists, Medicinal Chemists, and Process Engineers
Subject: Hydrolytic Kinetics and Stability Mechanisms of Butyl 4-sulfamoylbenzoate (CAS: 7730-63-4 / Analogous Structures)
Executive Summary: The Stability Paradox
Butyl 4-sulfamoylbenzoate presents a classic case of electronic activation in ester chemistry. While the butyl chain provides steric shielding typical of alkyl esters, the para-sulfamoyl group (
) acts as a potent electron-withdrawing group (EWG), fundamentally altering the molecule's hydrolytic profile compared to unsubstituted benzoates.
Acidic Media (pH < 4):High Stability. The compound exhibits robust resistance to acid-catalyzed hydrolysis. Degradation is negligible at ambient temperatures and requires elevated temperatures (
) to proceed at measurable rates.
Basic Media (pH > 8):High Lability. The compound is significantly more susceptible to saponification than butyl benzoate. The sulfamoyl moiety activates the carbonyl carbon, accelerating nucleophilic attack by hydroxide ions.
Key Insight for Formulators: Do not treat this as a standard lipophilic ester. In alkaline formulations (or during workups with strong base), the half-life (
) may be reduced by a factor of 30–50 compared to standard benzoate esters.
Mechanistic Analysis: The "Electronic Warhead"
To understand the stability profile, we must analyze the electronic influence of the substituents using the Hammett Equation principles.
The Sulfamoyl Effect (Hammett
Analysis)
The stability difference is driven by the para-sulfamoyl group.
Hammett Constant (
):
Implication: This positive value indicates strong electron withdrawal (via induction and resonance). This pulls electron density away from the benzene ring, and consequently, from the ester carbonyl carbon.
Acidic Hydrolysis Mechanism (
)
In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen.
Mechanism: Equilibrium protonation
Nucleophilic attack by water Tetrahedral intermediate Elimination of Butanol.
Electronic Impact: The EWG effect of the sulfamoyl group destabilizes the protonated carbonyl intermediate (making it less basic), which counteracts the activation energy reduction for the water attack.
Net Result: The rate is relatively insensitive to the substituent. The reaction is slow and driven primarily by temperature and acid concentration.
Basic Hydrolysis Mechanism (
) & Ionization
In basic media, the reaction is driven by the direct attack of the hydroxide ion (
).
Mechanism: Direct nucleophilic attack on the carbonyl carbon.
Electronic Impact: The electron-deficient carbonyl (caused by the sulfamoyl pull) is a "hot target" for the nucleophilic
.
Secondary Effect (The Ionization Brake): The sulfonamide group has a
.
At pH 8–9 : The group is neutral (
). Hydrolysis is extremely fast due to maximum electron withdrawal.
At pH > 11 : The sulfonamide deprotonates to the anion (
). This anion is less electron-withdrawing (due to the negative charge repelling the electron cloud). While hydrolysis is still fast due to high , the rate constant () may show a deviation from linearity compared to non-ionizable esters.
Visualizing the Pathways
The following diagram illustrates the divergent pathways and the critical ionization event in basic media.
Caption: Divergent hydrolytic pathways. Note the "Ionization Brake" in high pH where the sulfonamide deprotonates, modulating the electrophilicity.
Comparative Stability Data
The following table projects the stability profile based on established kinetic data for para-substituted benzoates.
Parameter
Acidic Media (0.1 M HCl)
Neutral (pH 7.0)
Basic Media (0.1 M NaOH)
Dominant Mechanism
(Acid-catalyzed bimolecular)
Water attack (Negligible)
(Base-catalyzed bimolecular)
Relative Rate () *
1.0 (Baseline)
< 0.001
~30,000
Predicted (25°C)
> 1 Year
> 2 Years
< 1 Hour
Temperature Sensitivity
High (Requires heat to degrade)
N/A
Moderate
Main Degradant
4-Sulfamoylbenzoic acid
None
4-Sulfamoylbenzoic acid salts
*Note:
compares the rate of Basic hydrolysis to Acidic hydrolysis for this specific molecule.
Experimental Validation Protocols
As a scientist, you should not rely solely on prediction. Use this self-validating protocol to generate empirical data for your specific batch/formulation.
Protocol A: Accelerated Stability Stress Testing
Objective: Determine the pH-rate profile.
Preparation: Prepare a 1 mg/mL stock solution of Butyl 4-sulfamoylbenzoate in Acetonitrile (ACN).
Buffer Setup: Prepare three reaction vessels:
Vessel A (Acid): 0.1 N HCl (pH ~1).
Vessel B (Neutral): 50 mM Phosphate Buffer (pH 7.4).
Vessel C (Base): 0.01 N NaOH (pH ~12).
Initiation: Spike the stock solution into each vessel (final organic solvent < 5% to avoid solubility issues).
Incubation:
Incubate Vessel A and B at 60°C (Acid requires heat to show change in reasonable time).
Incubate Vessel C at 25°C (Room Temp).
Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Quench base samples immediately with dilute HCl.
Protocol B: Stability-Indicating HPLC Method
Objective: Quantify the parent ester and the acid degradant.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Benzoate absorption) and 270 nm.
Expected Elution:
4-Sulfamoylbenzoic acid (Degradant): Early eluting (Polar).
Butyl 4-sulfamoylbenzoate (Parent): Late eluting (Lipophilic).
References
Review of Ester Hydrolysis Mechanisms
Title: Kinetics and Mechanisms of Hydrolysis of Carboxylic Acid Esters.
QC protocols for confirming Butyl 4-sulfamoylbenzoate structure
An In-Depth Technical Guide to the Quality Control of Butyl 4-sulfamoylbenzoate Executive Summary Butyl 4-sulfamoylbenzoate (an ester derivative of 4-sulfamoylbenzoic acid) serves as a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Quality Control of Butyl 4-sulfamoylbenzoate
Executive Summary
Butyl 4-sulfamoylbenzoate (an ester derivative of 4-sulfamoylbenzoic acid) serves as a critical intermediate in the synthesis of carbonic anhydrase inhibitors and sulfonamide-based pharmaceuticals. Its quality control (QC) presents a specific dual-challenge: verifying the lipophilic butyl ester formation while ensuring the integrity of the polar, labile sulfonamide moiety.
This guide moves beyond generic "white powder" analysis. It provides a comparative assessment of analytical techniques and details a self-validating QC workflow designed to detect the most common failure mode: hydrolysis back to the parent acid.
Part 1: The Analytical Challenge
The structural dichotomy of Butyl 4-sulfamoylbenzoate requires a multi-modal approach.
The Ester Tail (Butyl): Increases lipophilicity (
), making the molecule retain longer on Reverse Phase (RP) columns compared to the parent acid.
The Sulfonamide Head (-SO₂NH₂): Highly polar and pH-sensitive. It requires buffered mobile phases to prevent peak tailing during chromatography.
Primary Degradation Pathway:
Part 2: Comparative Analysis of QC Methodologies
The following table objectively compares the efficacy of standard analytical techniques for this specific molecule.
Wavelength: 254 nm (aromatic ring) and 210 nm (amide/ester bonds).
Temperature:
.
Flow Rate:
.
2. Mobile Phase Setup:
Solvent A: 0.1% Formic Acid in Water (Maintains sulfonamide protonation).
Solvent B: Acetonitrile (ACN).
3. Gradient Profile:
Time (min)
% Solvent A
% Solvent B
Phase Description
0.0
90
10
Equilibration
2.0
90
10
Injection / Void
12.0
10
90
Elution of Ester
15.0
10
90
Wash
15.1
90
10
Re-equilibration
| 20.0 | 90 | 10 | End |
4. System Suitability Test (SST) - The Self-Validating Step:
Standard Preparation: Mix Butyl 4-sulfamoylbenzoate (1 mg/mL) spiked with 5% 4-Sulfamoylbenzoic acid.
Acceptance Criteria:
Resolution (
): > 2.0 between the Acid peak (approx. 3-4 min) and Ester peak (approx. 10-12 min).
Tailing Factor (
): < 1.5 for the Ester peak.
Protocol B: 1H-NMR Structural Confirmation
Rationale: NMR is the only method that definitively proves the butyl group is covalently bonded to the benzoate, ruling out a physical mixture of acid and butanol.
1. Sample Preparation:
Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ .
Note: DMSO is preferred over CDCl₃ because sulfonamide protons (
) are broad and often invisible in chloroform due to exchange, but appear as a sharp singlet in DMSO.
2. Key Peak Assignments (Expectation):
0.93 ppm (Triplet, 3H): Terminal methyl of the butyl chain ().
1.42 ppm (Multiplet, 2H):-methylene ().
1.71 ppm (Multiplet, 2H):-methylene ().
4.30 ppm (Triplet, 2H):-methylene attached to Oxygen (). Critical proof of esterification.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for NMR shift assignments of benzoate esters). [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide pharmacophore importance). [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138-41-0 (4-Sulfamoylbenzoic acid). (Parent compound data). [Link]
As a Senior Application Scientist, I frequently oversee the translation of bench-scale syntheses into larger operational workflows. In drug development and medicinal chemistry, handling functionalized intermediates like...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the translation of bench-scale syntheses into larger operational workflows. In drug development and medicinal chemistry, handling functionalized intermediates like Butyl 4-sulfamoylbenzoate (often utilized as tert-butyl 4-sulfamoylbenzoate, CAS: 103852-88-6) demands rigorous operational discipline.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Butyl 4-sulfamoylbenzoate. By understanding the chemical causality behind these protocols, laboratory professionals can ensure regulatory compliance, protect local ecosystems, and maintain a safe research environment.
Chemical Profile & The Causality of Hazards
To design an effective disposal strategy, we must first deconstruct the molecule. Butyl 4-sulfamoylbenzoate contains two critical functional groups that dictate its end-of-life management:
The Sulfonamide Group (-SO₂NH₂): Sulfonamides are biologically active and exhibit potential aquatic toxicity. When combusted improperly, they release toxic sulfur oxides (SOx) and nitrogen oxides (NOx).
The Butyl Ester Group (-COOR): Esters are susceptible to hydrolysis under strongly acidic or basic conditions. If mixed with incompatible waste, this ester can hydrolyze to release butanol (lowering the flash point of the waste stream) and 4-sulfamoylbenzoic acid.
Forms fine dust; inhalation hazard during weighing.
LogP (Octanol/Water)
~1.6
Moderately lipophilic; will persist in aqueous waste streams.
Primary Hazards
Irritant, Aquatic Toxicity
Must strictly avoid sink/sewer disposal.
Incompatibilities
Strong oxidizers, strong acids/bases
Segregate from reactive waste to prevent ester hydrolysis.
Immediate Safety & Engineering Controls
Before initiating any workflow involving Butyl 4-sulfamoylbenzoate, establish the following engineering controls and Personal Protective Equipment (PPE) baselines:
Respiratory & Ventilation: All weighing and transfer operations must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.
Dermal Protection: Wear standard nitrile gloves. Causality: If handling the compound dissolved in aggressive organic solvents (e.g., dichloromethane or ethyl acetate), the solvent acts as a carrier, exponentially increasing the dermal permeability of the solute. In such cases, double-gloving is mandatory.
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
Step-by-Step Disposal Protocol
The following methodology aligns with the [1] and standard pharmaceutical waste management practices.
Step 1: Waste Segregation & Matrix Identification
Do not consolidate Butyl 4-sulfamoylbenzoate into a universal waste carboy. The matrix it is dissolved in dictates its waste stream.
Pure Solid/Powder: Collect in a dedicated, sealable high-density polyethylene (HDPE) container.
Dissolved in Halogenated Solvents (e.g., DCM, Chloroform): Route to the "Halogenated Organic Waste" stream.
Dissolved in Non-Halogenated Solvents (e.g., Acetone, EtOAc): Route to the "Non-Halogenated Flammable Waste" stream.
Self-Validation Checkpoint: Before sealing any liquid waste container, verify the pH of the solution using indicator strips. The pH must be between 6.0 and 8.0. A pH < 2 or > 12.5 classifies the waste as RCRA Corrosive (D002), which will trigger dangerous hydrolysis of the compound and requires a separate, neutralized waste stream[2].
Step 2: SAA (Satellite Accumulation Area) Containerization
Store the segregated waste in your laboratory's SAA.
Use robust, leak-proof containers equipped with vented caps if gas generation (e.g., from residual solvent evaporation) is a risk.
Apply a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name ("Butyl 4-sulfamoylbenzoate"), and indicate the primary hazard (e.g., "Toxic/Irritant").
Self-Validation Checkpoint: Implement a weekly visual and tactile inspection of the SAA containers. Check for sidewall bulging (indicating unintended pressurization) and verify that secondary containment bins are dry and free of residue.
Step 3: Spill Response & Decontamination Workflow
In the event of a localized bench spill:
Isolate & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust, as residual oxidizing agents in the lab could trigger ignition.
Neutralize & Clean: Sweep the absorbed material into a solid waste container. Wash the affected surface with a mild alkaline detergent to solubilize any residual sulfonamide, followed by a distilled water wipe.
Validation: Swab the decontaminated area with a solvent-wetted wipe and inspect it under a 254 nm UV lamp. The absence of fluorescence confirms the complete removal of the benzoate derivative [3].
Step 4: Final Destruction via High-Temperature Incineration
Coordinate with your Environmental Health and Safety (EHS) department for pickup. The ultimate disposal method for sulfonamide derivatives is high-temperature incineration (>1000°C) at a permitted commercial facility equipped with flue gas scrubbers [4].
Causality: Incineration is the only method that guarantees complete molecular destruction. The scrubbers are legally and chemically necessary to capture and neutralize the SO₂ and NOx gases generated by the combustion of the sulfonamide group, preventing acid rain and atmospheric pollution.
Waste Stream Categorization Summary
Table 2: Logistical Routing for Butyl 4-sulfamoylbenzoate Waste
Waste State / Matrix
EPA Waste Code Potential
Recommended Container
Ultimate Disposal Route
Pure Solid / Contaminated PPE
General Toxic Solid
HDPE wide-mouth jar
High-Temp Incineration
In Non-Halogenated Solvent
D001 (Ignitable)
HDPE or safety-coated glass
Fuel Blending / Incineration
In Halogenated Solvent
D001 / F-Listed (Solvent)
HDPE or safety-coated glass
Specialized Halogen Incineration
Aqueous Extract (pH 6-8)
Non-RCRA (but Aquatic Toxic)
HDPE Carboy
Wastewater Treatment / Incineration
Operational Workflow Visualization
The following diagram maps the logical flow of Butyl 4-sulfamoylbenzoate from generation to final destruction, serving as a quick-reference guide for laboratory personnel.
Figure 1: Comprehensive disposal workflow for Butyl 4-sulfamoylbenzoate.
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Criteria (40 CFR 261.11)." EPA.gov. URL: [Link]
Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." VUMC Environmental Health and Safety. URL:[Link]
U.S. Department of Agriculture (USDA). "Determination and Confirmation of Sulfonamides." Food Safety and Inspection Service (FSIS). URL: [Link]
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